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4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol Documentation Hub

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  • Product: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol
  • CAS: 1447607-38-6

Core Science & Biosynthesis

Foundational

The Nitrophenylamino Pharmacophore in Modern Drug Discovery: A Technical Review of Mechanisms, Synthesis, and Biological Efficacy

Executive Summary The nitrophenylamino moiety has emerged as a highly versatile pharmacophore in medicinal chemistry and drug development. Characterized by the strong electron-withdrawing nature of the nitro group couple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenylamino moiety has emerged as a highly versatile pharmacophore in medicinal chemistry and drug development. Characterized by the strong electron-withdrawing nature of the nitro group coupled with the hydrogen-bonding capacity of the amine, this functional group dramatically alters the physicochemical and biological properties of parent scaffolds. This technical guide synthesizes recent literature to explore the mechanisms of action, quantitative structure-activity relationships (QSAR), and validated synthetic protocols for nitrophenylamino derivatives, providing a comprehensive resource for drug development professionals.

Chemical Biology and Mechanistic Target Engagement

The biological activity of the nitrophenylamino group is largely driven by its unique electronic properties. The nitro group acts as a strong electron attractor, entering into resonance with the aromatic ring to modulate the pKa and nucleophilicity of the adjacent amine1[1]. This electronic modulation facilitates multiple distinct mechanisms of action across different therapeutic areas.

Allosteric Enzyme Inhibition: The PNKP Paradigm

A primary mechanism by which nitrophenylamino compounds exert their effect is through non-competitive, allosteric enzyme inhibition. A prime example is the imidopiperidine derivative A12B4C3, which acts as a potent inhibitor of human polynucleotide kinase/phosphatase (PNKP) 2[2]. The nitrophenylamino group facilitates binding near the Trp402 residue of PNKP, disrupting the enzyme's secondary structure without physically blocking the DNA binding site[2]. This allosteric blockade inhibits the repair of DNA single and double-strand breaks, powerfully sensitizing human lung cancer cells (A549) to topoisomerase I poisons like camptothecin[2].

PNKP_Pathway A Ionizing Radiation B DNA Strand Breaks A->B C PNKP Recruitment B->C F Repair Blockade C->F Sensitization D Nitrophenylamino Inhibitor E Trp402 Binding D->E Allosteric E->C Inhibits

Mechanism of PNKP inhibition by nitrophenylamino derivatives leading to DNA repair blockade.

Redox-Dependent Cytotoxicity and ROS Generation

Beyond direct enzyme inhibition, the nitroaromatic system is highly susceptible to enzymatic reduction, generating reactive oxygen species (ROS) and superoxide radicals. The compound 3'-nitro-3-phenylamino nor-beta-lapachone (QPhNO2) leverages this pathway to induce massive DNA fragmentation and mitochondrial depolarization in HL-60 leukemia cells3[3]. The causality of this mechanism is proven by the fact that pre-treatment with the antioxidant N-acetyl-L-cysteine partially abolishes the apoptotic effects, confirming a redox-dependent mechanism of action[3].

Topoisomerase IV and DNA Gyrase Disruption

In antibacterial development, appending a p-nitrophenylamino moiety to the N4-position of piperazinyl norfloxacin derivatives significantly enhances broad-spectrum activity 4[4]. The nitrophenylamino group improves lipophilicity—aiding penetration through the bacterial cell envelope—and induces additional critical interactions at the binding sites of E. coli DNA gyrase and topoisomerase IV[4].

Quantitative Structure-Activity Relationships (QSAR)

The integration of the nitrophenylamino group yields measurable improvements in binding affinity and cytotoxicity across various targets. The table below summarizes key quantitative metrics from recent literature.

Compound ClassSpecific DerivativePrimary Target / Cell LineKey Quantitative Metric & Biological EffectRef.
Imidopiperidine A12B4C3Human PNKPForms ternary complex; sensitizes A549 cells to camptothecin.[2]
Naphthoquinone QPhNO2HL-60 Leukemia CellsInduces apoptosis via ROS; partially reversed by N-acetyl-L-cysteine.[3]
Salicylanilide Ester Compound 4cSchistosoma japonicumHigh cercaricidal activity with negligible toxicity to human kidney cells.[5]
Fluoroquinolone N4-substituted NorfloxacinE. coli DNA Gyrase / Topo IVEnhanced IC50 vs standard norfloxacin due to improved lipophilicity.[4]
Enaminone Open-Chain EnaminonesIon ChannelsED50 < 10 mg/kg; acts as a potent anticonvulsant agent.[6]

Experimental Methodologies: Synthesis & Biological Validation

To ensure rigorous scientific reproducibility, the following protocols detail the synthesis and biological validation of nitrophenylamino compounds. Each protocol is designed as a self-validating system, incorporating internal controls and mechanistic rationale.

Synthesis Workflow: Nitrophenylamino Salicylanilide Derivatives

The synthesis of biologically active salicylanilide esters (e.g., Compound 4c) requires overcoming the poor nucleophilicity of nitrated anilines 5[5]. Because the nitro group strongly withdraws electron density from the aromatic ring, standard coupling reagents (like EDC/NHS) are insufficient.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of 5-chlorosalicylic acid and 10 mmol of 2-methoxy-4-nitrophenylamine in 30 mL of anhydrous toluene[5].

  • Catalysis: Add Phosphorus trichloride (PCl3) dropwise. Causality: PCl3 converts the carboxylic acid into a highly reactive acyl chloride in situ, forcing the amidation forward despite the weak nucleophilicity of the nitrophenylamine[5].

  • Reflux & Monitoring: Reflux the mixture for 14 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly colored nitrophenylamine starting material provides real-time kinetic feedback.

  • Isolation: Cool the reaction. The spontaneous precipitation of the amide intermediate upon cooling confirms successful coupling. Filter, wash with hot water, and recrystallize from ethanol (Yield: ~77.6%)[5].

  • Esterification: React the purified amide intermediate with the appropriate acyl chloride to yield the final target compound[5].

Synthesis_Workflow N1 5-Chlorosalicylic Acid N3 PCl3 Activation N1->N3 N2 Nitrophenylamine N2->N3 N4 Amide Intermediate N3->N4 Reflux N5 Acyl Chloride N4->N5 Esterification N6 Target Ester N5->N6

Two-step synthesis of nitrophenylamino salicylanilide esters via PCl3 activation.

In Vitro Validation: PNKP Phosphatase Inhibition Assay

To validate that a nitrophenylamino compound specifically targets the PNKP enzyme rather than acting as a non-specific DNA intercalator, a dual-control fluorescence quenching assay is employed 2[2].

Step-by-Step Methodology:

  • Preparation: Purify wild-type human PNKP and a site-directed Trp402 mutant PNKP variant[2].

  • Ternary Complex Formation: Incubate the enzyme variants with a fluorescently labeled DNA substrate. Causality: Adding the DNA substrate ensures that the inhibitor does not competitively block the DNA binding site, confirming a non-competitive allosteric mechanism[2].

  • Inhibitor Titration: Introduce the nitrophenylamino inhibitor (A12B4C3) at varying concentrations and measure fluorescence resonance energy transfer (FRET) and circular dichroism (CD) spectra[2].

  • Self-Validation: The assay is internally validated by the mutant control. If the compound specifically targets the allosteric site via Trp402, fluorescence quenching and secondary structure disruption will be severely diminished in the mutant compared to the wild-type[2]. This confirms target-specific engagement over assay artifacts.

Conclusion

The strategic incorporation of the nitrophenylamino group into small-molecule scaffolds offers a powerful method to modulate drug lipophilicity, enforce allosteric enzyme inhibition, and trigger targeted redox-dependent cytotoxicity. As demonstrated through robust synthetic pathways and self-validating biological assays, this pharmacophore remains a cornerstone in the development of next-generation antimicrobials, antiparasitics, and oncology therapeutics.

References

  • MDPI - Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives.
  • PubMed/NIH - Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase.
  • Chalmers - N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV.
  • PubMed/NIH - Growth inhibitory effects of 3'-nitro-3-phenylamino nor-beta-lapachone against HL-60: a redox-dependent mechanism.
  • MDPI - QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents.
  • ASM Journals - Synthesis, Bioactivity Evaluation, and Toxicity Assessment of Novel Salicylanilide Ester Derivatives as Cercaricides against Schistosoma japonicum.

Sources

Exploratory

Architecting the Kinome: Advanced Paradigms in the Discovery and Synthesis of Novel Kinase Inhibitors

Executive Summary The human kinome, comprising over 500 protein kinases, represents one of the most heavily mined target classes in oncology and immunology. Historically, the field was dominated by Type I and Type II ATP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human kinome, comprising over 500 protein kinases, represents one of the most heavily mined target classes in oncology and immunology. Historically, the field was dominated by Type I and Type II ATP-competitive inhibitors. However, the highly conserved nature of the ATP-binding pocket across the kinome inevitably leads to off-target toxicities and the rapid emergence of resistance via gatekeeper mutations. To architect the next generation of kinase therapeutics, drug development professionals are pivoting toward advanced modalities: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and Proteolysis Targeting Chimeras (PROTACs). This whitepaper delineates the mechanistic rationale, synthetic strategies, and self-validating experimental protocols driving this renaissance.

Structural Biology and Fragment-Based Drug Discovery (FBDD)

Unlike High-Throughput Screening (HTS), which relies on massive libraries of complex molecules, FBDD screens highly diverse, low-molecular-weight fragments (<300 Da)[1].

The Causality of FBDD: The thermodynamic rationale for FBDD is rooted in Ligand Efficiency (LE). Fragments bind with low affinity (high μ M to mM) but establish exceptionally high-quality, enthalpy-driven interactions within sub-pockets of the kinase. By capturing these foundational interactions via X-ray crystallography or NMR, medicinal chemists can systematically grow or link these fragments. Modern synthesis strategies prioritize the incorporation of sp3-hybridized, natural product-like motifs to escape the "flatland" of traditional synthetic libraries. This three-dimensionality reduces CYP450 inhibition, enhances kinome selectivity, and provides novel vectors for accessing the allosteric or inactive (DFG-out) conformations of the kinase.

G A Target Identification (e.g., Mutant Kinases) B Fragment Library Screening (NMR, X-Ray) A->B C Hit Validation & Structural Biology B->C D Rational Design: Fragment Growing/Linking C->D E Modality Selection D->E F Covalent Inhibitor (Warhead Attachment) E->F G PROTAC Degrader (E3 Ligand + Linker) E->G H In Vitro Kinase Assay & Selectivity Profiling F->H G->H I In Vivo Efficacy & PK/PD Modeling H->I

Workflow for kinase inhibitor discovery, from fragment screening to modality selection.

Targeted Covalent Inhibitors (TCIs)

TCIs achieve profound pharmacological efficacy by decoupling systemic pharmacokinetics from target pharmacodynamics. Following initial reversible binding, an electrophilic warhead (typically a Michael acceptor like an acrylamide) undergoes a nucleophilic attack by a poorly conserved cysteine residue in the kinase active site (e.g., Cys797 in EGFR) [2][3].

The Causality of TCI Design: This two-step mechanism (initial affinity KI​ followed by inactivation rate kinact​ ) ensures prolonged residence time, allowing the inhibitor to outcompete high intracellular ATP concentrations. To mitigate the risk of idiosyncratic toxicity from permanent haptenization, recent synthesis efforts focus on reversible covalent warheads, such as α -cyanoacrylamides. These tunable warheads maintain high target occupancy while allowing for eventual dissociation, drastically reducing off-target protein modification risks.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Validation

Self-Validating Rationale: To confirm that a TCI modifies the specific catalytic cysteine without promiscuous labeling of other residues, intact mass spectrometry provides absolute stoichiometric validation.

  • Protein Preparation: Dilute recombinant kinase domain (1 µM) in reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Inhibitor Incubation: Add the covalent inhibitor at a 5-fold molar excess (5 µM). Validation Check: Run a parallel vehicle (DMSO) control to ensure baseline mass accuracy.

  • Time-Course Sampling: Quench reactions at 0, 15, 30, 60, and 120 minutes using 1% formic acid. This time-course establishes the kinetic efficiency ( kinact​/KI​ ).

  • LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm to obtain the intact mass.

  • Data Interpretation: A mass shift corresponding exactly to the molecular weight of the inhibitor confirms a 1:1 covalent adduct. Multiple mass shifts indicate off-target promiscuity, immediately invalidating the candidate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs transition the field from occupancy-driven to event-driven pharmacology [4]. These heterobifunctional molecules consist of a kinase-binding ligand, a flexible linker, and an E3 ligase-recruiting ligand (e.g., targeting VHL or CRBN).

The Causality of PROTAC Efficacy: The power of PROTACs lies in catalytic turnover: a single PROTAC molecule can iteratively mediate the polyubiquitination and subsequent proteasomal degradation of multiple kinase molecules [5]. This sub-stoichiometric activity is particularly advantageous for targeting scaffolding functions of kinases that are insensitive to traditional inhibition, or for overcoming resistance driven by kinase overexpression.

Pathway L EGF Ligand R EGFR (Kinase) L->R Activates K KRAS R->K Phosphorylates B BRAF K->B Activates M MEK B->M Phosphorylates E ERK M->E Phosphorylates T Transcription E->T Induces I1 Covalent Inhibitors I1->R Blocks I2 PROTAC Degraders I2->B Degrades

EGFR/MAPK signaling pathway illustrating intervention points for covalent inhibitors and PROTACs.

Protocol 2: NanoBRET Ternary Complex Assay for PROTAC Validation

Self-Validating Rationale: Traditional biochemical assays confirm binary affinity (PROTAC to kinase), but fail to prove the formation of the required Kinase-PROTAC-E3 ligase ternary complex in live cells. The NanoBRET assay provides a self-validating, live-cell readout of this proximity.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-tagged Kinase (energy donor) and HaloTag-fused E3 Ligase (energy acceptor).

  • Labeling: Add HaloTag NanoBRET 618 Ligand to the culture media. Validation Check: Include a no-ligand control to establish background luminescence and prevent false positives.

  • Treatment: Dose cells with a concentration gradient of the synthesized PROTAC (0.1 nM to 10 µM).

  • Incubation: Incubate for 2-4 hours at 37°C to allow ternary complex equilibration.

  • Detection: Add Nano-Glo Substrate. Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

  • Data Interpretation: Calculate the BRET ratio (618 nm / 460 nm). A characteristic "hook effect" (a bell-shaped curve where signal drops at excessively high concentrations due to binary complex saturation) validates specific ternary complex formation rather than non-specific aggregation.

Quantitative Modality Comparison

The selection of a kinase inhibitor modality dictates the downstream synthesis and validation pipeline. The following table summarizes the quantitative metrics and strategic advantages of each approach.

ModalityMechanism of ActionAdvantagesLimitationsKey Kinetic Metric
Type I Inhibitor ATP-competitive binding (active conformation)Straightforward rational design; highly tractablePoor kinome selectivity; vulnerability to ATP-site mutations IC50​ , Ki​
Type II Inhibitor ATP-competitive binding (inactive DFG-out conformation)Higher selectivity due to unique inactive pocketProne to resistance via gatekeeper mutations IC50​ , Kd​
Allosteric Inhibitor Binds outside the ATP pocketExquisite selectivity; non-competitive with cellular ATPDependent on highly specific, less conserved pockets Kd​ , Cooperativity ( α )
Covalent Inhibitor Forms irreversible/reversible bond with nucleophilic residueProlonged residence time; overcomes high endogenous ATPRisk of haptenization and idiosyncratic toxicity kinact​/KI​
PROTAC Degrader Recruits E3 ligase to ubiquitinate and degrade the kinaseEvent-driven pharmacology; targets "undruggable" scaffoldsHigh molecular weight; complex PK/PD properties DC50​ , Dmax​

References

  • Title : Application of Fragment-Based Drug Discovery to Versatile Targets Source : Frontiers in Molecular Biosciences (2020) URL :[Link]

  • Title : Covalent inhibitors: a rational approach to drug discovery Source : RSC Advances (2020) URL :[Link]

  • Title : Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source : Pharmaceuticals (2022) URL :[Link]

  • Title : PROTAC targeted protein degraders: the past is prologue Source : Nature Reviews Drug Discovery (2022) URL :[Link]

  • Title : Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 Source : ACS Chemical Biology (2020) URL :[Link]

Foundational

Spectroscopic Profile of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol: A Technical Guide for Researchers

Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: This comprehensive technical guide provides a detailed framework for the spectroscopic characterization of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed framework for the spectroscopic characterization of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, a substituted diphenylamine derivative of interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By leveraging established principles and data from structurally analogous compounds, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and functional analysis of this and related molecules.

Introduction: The Structural Significance of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Substituted diphenylamines are a class of compounds with diverse applications, including as antioxidants in industrial lubricants and polymers, and as scaffolds in drug discovery.[1][2][3] The title compound, 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, possesses a unique combination of functional groups that are expected to impart specific chemical and biological activities. The presence of a bromo- and nitro-substituted phenyl ring linked to a methoxyphenol moiety suggests potential for further functionalization and a rich spectroscopic profile. Accurate and comprehensive spectroscopic analysis is paramount for confirming the chemical identity, purity, and structural integrity of this molecule, which are critical prerequisites for any subsequent application.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic characterization of this compound. The subsequent sections will delve into the core analytical techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure data of the highest quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, both ¹H and ¹³C NMR will provide critical information on the connectivity of atoms and the chemical environment of each nucleus.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to be complex due to the presence of two substituted aromatic rings. The chemical shifts (δ) will be influenced by the electronic effects of the substituents (bromo, nitro, amino, hydroxyl, and methoxy groups).

Table 1: Expected ¹H NMR Chemical Shifts for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (nitro-ring)8.0 - 8.5d~2.5
Aromatic-H (nitro-ring)7.5 - 7.8dd~8.5, 2.5
Aromatic-H (nitro-ring)7.0 - 7.3d~8.5
Aromatic-H (phenol-ring)6.8 - 7.1d~2.0
Aromatic-H (phenol-ring)6.7 - 7.0dd~8.0, 2.0
Aromatic-H (phenol-ring)6.5 - 6.8d~8.0
NH9.0 - 9.5s-
OH5.0 - 6.0s (broad)-
OCH₃3.8 - 4.0s-

Note: Chemical shifts are predicted and can vary based on the solvent and concentration. The protons on the nitro-substituted ring are expected to be deshielded (appear at a higher ppm) due to the strong electron-withdrawing nature of the nitro group. The phenolic and amine protons are exchangeable and may appear as broad signals; their chemical shifts are highly dependent on the solvent, concentration, and temperature.[4]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[4]

Table 2: Expected ¹³C NMR Chemical Shifts for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Carbon AssignmentExpected Chemical Shift (ppm)
C-Br110 - 120
C-NO₂145 - 155
C-NH140 - 150
C-O (phenol)150 - 160
C-OCH₃145 - 155
Aromatic C-H115 - 135
Aromatic C (quaternary)120 - 145
OCH₃55 - 65

Note: These are approximate ranges, and the exact chemical shifts will be influenced by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube prep_sample->transfer instrument Place NMR tube in the spectrometer transfer->instrument shimming Shim the magnetic field for homogeneity instrument->shimming acquire Acquire ¹H and ¹³C spectra with appropriate parameters shimming->acquire ft Fourier Transform the FID acquire->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline referencing Reference the spectrum to the solvent peak baseline->referencing

NMR Experimental Workflow.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for this type of molecule as it can solubilize the compound and has exchangeable protons that do not interfere with the analyte's NH and OH signals.

  • Shimming: This step is crucial for achieving high resolution and sharp peaks by ensuring the magnetic field is uniform across the sample.

  • Referencing: Accurate referencing to the residual solvent peak is essential for comparing data across different experiments and with literature values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3300 - 3500Medium
O-H (phenol)Stretch (broad)3200 - 3600Medium-Strong
C-H (aromatic)Stretch3000 - 3100Medium
C-H (methyl)Stretch2850 - 3000Medium
C=C (aromatic)Stretch1500 - 1600Strong
N-O (nitro)Asymmetric Stretch1500 - 1570Strong
N-O (nitro)Symmetric Stretch1300 - 1380Strong
C-O (ether)Stretch1200 - 1300Strong
C-N (amine)Stretch1250 - 1350Medium
C-BrStretch500 - 600Medium-Strong

The broadness of the O-H stretch is due to hydrogen bonding.[5] The two distinct N-O stretching bands are characteristic of a nitro group.[6] The presence of strong bands in the 1500-1600 cm⁻¹ region is indicative of the aromatic rings.[7]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Post-Acquisition background Collect a background spectrum of the clean ATR crystal place_sample Place a small amount of the solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact between the sample and crystal place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum clean_crystal Clean the ATR crystal thoroughly collect_spectrum->clean_crystal process_spectrum Process the spectrum (e.g., baseline correction, peak picking) clean_crystal->process_spectrum

ATR-IR Experimental Workflow.

Self-Validating System:

  • Background Collection: A background spectrum of the empty ATR crystal is essential to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂, water vapor), ensuring that the final spectrum is only of the sample.

  • Good Contact: Applying adequate pressure is critical for obtaining a strong signal, as the ATR technique relies on the evanescent wave penetrating a short distance into the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectral Data

For 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (C₁₃H₁₁BrN₂O₄), the expected molecular weight is approximately 338.0 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

Table 4: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺339.0033341.0012
[M+Na]⁺360.9852362.9831
[M-H]⁻336.9877338.9856

Note: These values are calculated for the monoisotopic masses and may be observed using techniques like Electrospray Ionization (ESI).

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL) filter_sample Filter the solution through a 0.22 µm syringe filter dissolve->filter_sample inject Inject the sample into the LC system filter_sample->inject separation Separate the analyte on a suitable LC column (e.g., C18) inject->separation ionization Ionize the analyte using an appropriate source (e.g., ESI) separation->ionization detection Detect the ions in the mass analyzer ionization->detection

LC-MS Experimental Workflow.

Authoritative Grounding:

  • Ionization Technique: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound, often resulting in a prominent molecular ion peak with minimal fragmentation.

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the determination of the elemental composition of the molecule by providing highly accurate mass measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of multiple chromophores (the nitro group and the aromatic rings) in 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is expected to result in a characteristic UV-Vis absorption spectrum.

Expected UV-Vis Absorption Maxima

Nitroaromatic compounds typically exhibit strong absorption in the UV region.[8][9] The extended conjugation in the diphenylamine system will likely shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ)

SolventExpected λₘₐₓ (nm)Corresponding Transition
Ethanol~240-260π → π
Ethanol~340-380n → π or intramolecular charge transfer

Note: The position and intensity of the absorption bands can be sensitive to the solvent polarity (solvatochromism). For instance, the light absorption of aqueous extracts containing nitroaromatic compounds has been shown to be pH-dependent.[10]

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Preparation cluster_acq Measurement prepare_solution Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) fill_cuvette Fill a quartz cuvette with the solution and a reference cuvette with the pure solvent prepare_solution->fill_cuvette place_cuvettes Place the cuvettes in the spectrophotometer fill_cuvette->place_cuvettes zero Zero the instrument with the reference cuvette place_cuvettes->zero scan Scan the absorbance over the desired wavelength range (e.g., 200-800 nm) zero->scan

UV-Vis Spectroscopy Experimental Workflow.

Trustworthiness of the Protocol:

  • Solvent Choice: Using a UV-transparent solvent is critical to ensure that the solvent itself does not absorb in the same region as the analyte.

  • Reference Cuvette: The use of a reference cuvette containing the pure solvent allows for the subtraction of any absorbance from the solvent and the cuvette, isolating the absorbance of the analyte.

Conclusion

The comprehensive spectroscopic characterization of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is essential for its unambiguous identification and for ensuring its purity. This technical guide provides a detailed roadmap for researchers, outlining the expected spectral features and robust experimental protocols for NMR, IR, MS, and UV-Vis spectroscopy. By adhering to these methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that will be foundational for any further investigation into the properties and applications of this and related compounds.

References

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042.
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • Wang, Y., et al. (2022). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. Molecules, 27(22), 7954. [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... [Link]

  • Srivastava, S. L., & Singh, R. (2007). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 19(2), 1141. [Link]

  • Sverko, E., et al. (2017). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 409(1), 259-268. [Link]

  • Sverko, E., et al. (2017). Determination of substituted diphenylamines in environmental samples. PubMed. [Link]

  • Teich, M., et al. (2017). Contributions of nitrated aromatic compounds to the light absorption of water-soluble and particulate brown carbon in different atmospheric environments in Germany and China. Atmospheric Chemistry and Physics, 17(3), 1653-1672. [Link]

  • Brown, P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]

  • Haddleton, D. M., & Waterson, C. (1999). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section C: Crystal Structure Communications, 55(Pt 10), 1753-1755. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

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Exploratory

Unlocking Marine Chemodiversity: A Technical Whitepaper on the Biological Activities of Brominated Phenols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Marine Pharmacognosy & Molecular Pharmacology The Structural and Biosynthetic Causality of Bromophenols Brominated phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Marine Pharmacognosy & Molecular Pharmacology

The Structural and Biosynthetic Causality of Bromophenols

Brominated phenols (BPs) represent a highly specialized class of halogenated secondary metabolites predominantly isolated from marine algae (e.g., Rhodomelaceae family, including Symphyocladia latiuscula and Rhodomela confervoides)[1]. Unlike terrestrial plants, marine organisms exist in a bromide-rich environment (approx. 65 mg/L in seawater). Through the catalytic action of vanadium-dependent bromoperoxidases, hydrogen peroxide, and bromide ions, marine algae biosynthesize these unique halogenated scaffolds as chemical defense mechanisms[1][2].

From a drug development perspective, the incorporation of bulky, electron-withdrawing bromine atoms onto a phenolic ring fundamentally alters the molecule's physicochemical properties[3]. Why is this structurally significant?

  • Halogen Bonding (X-Bonding): Bromine acts as a highly specific Lewis acid (via its σ -hole), allowing it to form strong, directional non-covalent interactions with Lewis bases (like oxygen or nitrogen) within enzyme catalytic pockets[1].

  • pKa Modulation: The electron-withdrawing nature of bromine lowers the pKa of the phenolic hydroxyl groups, increasing the likelihood of deprotonation at physiological pH (7.4), which directly influences solubility, membrane permeability, and radical scavenging thermodynamics[4].

Core Biological Activities & Mechanistic Pathways

Anti-Diabetic Efficacy: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to insulin resistance[5]. BPs have emerged as highly potent PTP1B inhibitors[1].

Mechanistic Causality: The phenolic hydroxyl groups of BPs act as bioisosteres for the phosphate group of phosphotyrosine (PTP1B's natural substrate), anchoring the molecule in the active site via hydrogen bonding. Concurrently, the multi-bromine substitutions (typically 4-5 atoms in highly active derivatives) form critical halogen bonds with peripheral residues, locking the enzyme in an inactive conformation[1][6].

PTP1B_Signaling BP Bromophenol (Inhibitor) PTP1B PTP1B Enzyme BP->PTP1B Halogen/H-Bonding (Inhibition) IR Insulin Receptor (IR) PTP1B->IR Dephosphorylation (Inactivates) IRS1 IRS-1 / PI3K Pathway IR->IRS1 Phosphorylation (Activates) GLUT4 GLUT4 Translocation & Glucose Uptake IRS1->GLUT4 Signal Cascade

Fig 1: Mechanism of PTP1B inhibition by bromophenols enhancing insulin receptor signaling.

Anticancer Activity: Cytotoxicity and Apoptosis

Marine BPs exhibit potent antiproliferative effects against diverse human cancer cell lines, including A549 (lung), HCT-116 (colon), and K562 (leukemia)[7][8].

Mechanistic Causality: BPs induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Treatment with specific BPs (e.g., Bromophenol 12) leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[7]. This alters mitochondrial membrane permeability, releasing cytochrome c and triggering the Caspase-9/Caspase-3 executioner cascade[7]. Furthermore, BPs actively suppress tumor survival by deactivating the PI3K/Akt signaling axis and inducing intracellular Reactive Oxygen Species (ROS) stress[9].

Anticancer_Pathway BP Bromophenol ROS Intracellular ROS BP->ROS Induces PI3K PI3K/Akt Pathway BP->PI3K Inhibits Mito Mitochondrial Disruption (Bax up, Bcl-2 down) ROS->Mito Stress Signal PI3K->Mito Loss of Survival Signal Caspase Caspase-9 & Caspase-3 Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Execution

Fig 2: Bromophenol-induced mitochondrial apoptosis and PI3K/Akt pathway deactivation.

Antioxidant Thermodynamics

BPs are highly effective at neutralizing reactive oxygen species (ROS)[8]. Density Functional Theory (DFT) investigations reveal that the primary mechanism is Hydrogen Atom Transfer (HAT)[4]. The presence of bromine atoms strategically positioned ortho or para to the hydroxyl group lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond. Once the hydrogen is donated to a radical, the resulting phenoxyl radical is stabilized by the resonance and inductive effects of the halogen network, preventing pro-oxidant chain reactions[4][10].

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activities of key marine bromophenols and their synthetic derivatives across standardized assays[1][7].

Compound / ScaffoldSource OrganismTarget / AssayIC₅₀ ValueKey Mechanistic Note
BP 2.8 Odonthalia corymbiferaα-glucosidase0.098 µMDual PTP1B / α-glucosidase inhibitor.
BP 2.10 (Synthetic)Derived from BP 2.9PTP1B0.89 µMTricyclic scaffold critical for high-affinity binding.
Bromophenol 12 Synthetic derivativeK562 Proliferation13.9 µg/mLInduces mitochondrial pathway-related apoptosis.
Bromophenol 9 Leathesia nanaA549 Proliferation1.8 nMExtreme nanomolar potency; bioselectivity via bromination.
BPs 3.32–3.37 Synthetic derivativesDPPH Scavenging13.32–16.44 µg/mLHigh radical scavenging via optimized HAT thermodynamics.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for evaluating the core bioactivities of bromophenols.

Protocol A: PTP1B Enzyme Inhibition Assay (Colorimetric)

This protocol utilizes p -nitrophenyl phosphate ( p NPP) as a substrate. Dephosphorylation by PTP1B yields p -nitrophenol, measurable at 405 nm.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 2 mM EDTA, 3 mM DTT, and 150 mM NaCl. Keep on ice.

  • Enzyme & Substrate: Dilute recombinant human PTP1B enzyme to a working concentration of 0.1 µg/mL. Prepare a 2 mM solution of p NPP in assay buffer.

  • Inhibitor Preparation: Dissolve the bromophenol candidate in DMSO. Prepare serial dilutions (e.g., 0.1 to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, mix 10 µL of the BP solution, 40 µL of PTP1B enzyme, and 40 µL of assay buffer. Incubate at 37°C for 15 minutes to allow pre-binding (critical for allosteric halogen bonding).

  • Reaction Initiation: Add 10 µL of p NPP substrate to each well. Incubate in the dark at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction by adding 50 µL of 3M NaOH. Measure absorbance at 405 nm using a microplate reader.

  • Validation Controls:

    • Positive Control: Ursolic acid or Suramin (known PTP1B inhibitors).

    • Negative/Vehicle Control: 1% DMSO in buffer (represents 100% enzyme activity).

    • Blank: Buffer + Substrate + NaOH (no enzyme).

Protocol B: MTT Cell Viability Assay for Cytotoxicity

A standard colorimetric assay to assess the antiproliferative effects of BPs on cancer cell lines.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or K562) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the medium. Add 100 µL of fresh medium containing varying concentrations of the bromophenol (0.1, 1, 10, 50, 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of cell culture-grade DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris).

  • Validation Controls:

    • Positive Control: Doxorubicin or Cisplatin.

    • Vehicle Control: Untreated cells with equivalent DMSO concentration.

Conclusion

Marine bromophenols represent a highly privileged chemical space. Their unique structural topology—combining the redox-active phenolic core with the steric and electronic modulating effects of bromine—grants them multi-target therapeutic potential. As demonstrated by their nanomolar efficacy against specific cancer lines and potent PTP1B inhibition, BPs are not mere chemical curiosities but viable lead compounds for next-generation antidiabetic and oncological drug development. Future pharmacological efforts must focus on optimizing the pharmacokinetic profiles (ADME) of these scaffolds while preserving the critical halogen-bonding networks that dictate their target selectivity.

References

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs (MDPI). URL:[Link]

  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs (MDPI). URL:[Link]

  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews (Oxford Academic). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol: A Versatile Organic Building Block

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, a multifaceted organic building block with significant pot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, a multifaceted organic building block with significant potential in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and its versatile reactivity, which allows for the strategic development of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, with the CAS Number 1447607-38-6, is a diarylamine derivative featuring a rich array of functional groups.[1] The strategic placement of a nucleophilic secondary amine and a phenolic hydroxyl group, combined with the synthetically versatile bromine atom and a reducible nitro group, makes this compound a highly valuable intermediate. Its structural motifs are found in various biologically active compounds, highlighting its potential as a scaffold in drug discovery programs. This guide will serve as a technical resource for researchers looking to leverage the unique chemical attributes of this building block.

Proposed Synthesis and Purification

While a detailed, peer-reviewed synthesis of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established principles of organic chemistry, specifically the nucleophilic aromatic substitution (SNA r) reaction.

Synthetic Workflow

The proposed synthesis involves the reaction of 2-amino-4-methoxyphenol with 1,4-dibromo-2-nitrobenzene in the presence of a base. The electron-withdrawing nitro group on the 1,4-dibromo-2-nitrobenzene ring activates the carbon atom at the 4-position for nucleophilic attack by the amino group of 2-amino-4-methoxyphenol.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2_Amino_4_methoxyphenol 2-Amino-4-methoxyphenol Target_Molecule 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol 2_Amino_4_methoxyphenol->Target_Molecule Nucleophilic Aromatic Substitution (SNAr) 1_4_Dibromo_2_nitrobenzene 1,4-Dibromo-2-nitrobenzene 1_4_Dibromo_2_nitrobenzene->Target_Molecule Base Base (e.g., K2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF) Solvent->Target_Molecule Heat Heat (e.g., 80-120 °C) Heat->Target_Molecule

Caption: Proposed synthetic workflow for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

Detailed Experimental Protocol

Objective: To synthesize 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Amino-4-methoxyphenol

  • 1,4-Dibromo-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methoxyphenol (1.0 eq.), 1,4-dibromo-2-nitrobenzene (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

Physicochemical and Spectroscopic Profile

The following table summarizes the key properties of the target compound.

PropertyValue
CAS Number 1447607-38-6
Molecular Formula C₁₃H₁₁BrN₂O₄
Molecular Weight 339.14 g/mol
Appearance Predicted to be a yellow or orange crystalline solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in ethyl acetate and dichloromethane.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group, and broad singlets for the amine and hydroxyl protons. The aromatic protons ortho to the nitro group are expected to be the most downfield.

  • ¹³C NMR: The spectrum should display 13 unique carbon signals, with the carbons attached to the nitro group and oxygen atoms appearing at lower fields. Aromatic carbons typically resonate in the 110-160 ppm range.[2]

  • IR Spectroscopy: Key absorption bands are anticipated for the N-H and O-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-O stretching of the ether and phenol (around 1200-1250 cm⁻¹).

Applications as a Versatile Organic Building Block

The true value of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol lies in the diverse reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

G cluster_nitro Nitro Group Transformations cluster_bromo Bromo Group Transformations cluster_phenol Phenolic OH Transformations cluster_amine Secondary Amine Transformations Target 4-((4-Bromo-2-nitrophenyl)amino)- 2-methoxyphenol Amine Reduction to Amine Target->Amine e.g., SnCl2, HCl Suzuki Suzuki Coupling Target->Suzuki Pd catalyst, Boronic acid Heck Heck Coupling Target->Heck Pd catalyst, Alkene Sonogashira Sonogashira Coupling Target->Sonogashira Pd/Cu catalyst, Alkyne Alkylation O-Alkylation Target->Alkylation Alkyl halide, Base Acylation O-Acylation Target->Acylation Acyl chloride, Base N_Alkylation N-Alkylation Target->N_Alkylation Alkyl halide, Base N_Acylation N-Acylation Target->N_Acylation Acyl chloride, Base Amide Amide Formation Amine->Amide Heterocycle Heterocycle Synthesis Amine->Heterocycle

Caption: Potential reaction pathways for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

Transformations of the Nitro Group

The nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This transformation is fundamental, as the resulting aniline derivative can serve as a nucleophile for amide bond formation or as a precursor for the synthesis of various heterocyclic systems.[3] This newly formed amine provides a key handle for further diversification and is a common strategy in the synthesis of kinase inhibitors.[4]

Cross-Coupling Reactions at the Bromo Position

The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively expanding the molecular scaffold.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups. This is a widely used method for constructing biaryl systems, which are prevalent in pharmaceuticals.[5]

  • Heck Coupling: Reaction with alkenes forms new carbon-carbon bonds, offering a route to substituted styrenyl and other unsaturated systems.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates for further transformations or can be incorporated into the final target molecule.

The ability to perform these cross-coupling reactions makes this building block particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.[6]

Functionalization of the Phenolic Hydroxyl and Secondary Amine

The phenolic hydroxyl and secondary amine groups are nucleophilic and can be functionalized through various reactions:

  • O- and N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl chains, which can modulate the lipophilicity and pharmacokinetic properties of a molecule.

  • O- and N-Acylation: Reaction with acyl chlorides or anhydrides forms esters and amides, respectively. These functional groups can act as bioisosteres or introduce specific interaction points with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol. Based on the functional groups present, the following hazards should be considered:

  • Aromatic nitro compounds can be toxic and are often skin and eye irritants.

  • Aromatic bromides may also cause irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is a highly functionalized and versatile organic building block. Its rich chemistry allows for selective modifications at multiple sites, providing a powerful tool for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and synthetic potential, offering a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies.

References

  • NextSDS. 4-BROMO-2-((2-METHOXY-4-NITRO-PHENYLIMINO)-METHYL)-PHENOL.
  • ChemicalBook. What is 4-Bromo-2-methoxyphenol?. Published February 11, 2020.
  • Chemical Methodologies. Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Published February 15, 2026.
  • SpectraBase. 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline.
  • ChemicalBook. 4-Bromo-2-nitrophenol synthesis.
  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol.
  • Benchchem. Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide.
  • SpectraBase. 4-([(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]amino)phenol - Optional[Vapor Phase IR] - Spectrum.
  • BLDpharm. 1447607-38-6|4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol.
  • ChemicalBook. 4-Bromo-2-methoxyphenol | 7368-78-7. Published January 13, 2026.
  • PubChem. 4-Bromo-2-methoxyphenol.
  • National Center for Biotechnology Information.
  • Benchchem. Application Notes and Protocols for 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Published March 15, 2026.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Published March 20, 2024.
  • ResearchGate. (PDF)

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Protocols & Analytical Methods

Method

Application Note: Evaluating 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol in Cell-Based Assays

Executive Summary & Pharmacological Rationale The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) represents a highly functionalized diphenylamine derivative integrating two privileged pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) represents a highly functionalized diphenylamine derivative integrating two privileged pharmacological motifs: a halogenated nitro-aromatic ring and a 2-methoxyphenol moiety. In drug discovery and cell biology, this structural combination presents a unique dual-action profile.

  • Redox Modulation & Anti-Inflammatory Activity: The 2-methoxyphenol (guaiacol) substructure is a well-documented pharmacophore found in naturally occurring and synthetic anti-inflammatory agents (e.g., apocynin). It acts post-transcriptionally to inhibit reactive oxygen species (ROS) and downregulate pro-inflammatory cytokines (CCL2, IL-6) in human epithelial cells [1].

  • Kinase & Autophagy Inhibition: The functionalized diphenylamine core is a classic ATP-competitive hinge-binding motif. Recent advancements in oncology have utilized similar aminophenol-derived scaffolds to potently inhibit early autophagy initiation kinases, specifically ULK1/2 and VPS34 [2].

This application note provides a comprehensive, self-validating methodological framework for evaluating this compound in cell-based screening cascades, specifically focusing on overcoming the physicochemical challenges inherent to nitro-aromatic compounds.

Experimental Workflow & Decision Matrix

To systematically evaluate the compound without generating false-positive artifacts, the screening cascade must sequentially establish the therapeutic window (cytotoxicity) before assessing mechanistic efficacy (ROS scavenging and kinase inhibition).

Workflow Start Compound Prep (CAS 1447607-38-6) Tox Tier 1: Cytotoxicity (CellTiter-Glo) Start->Tox ROS Tier 2: Redox Activity (DCFDA Assay) Tox->ROS Non-toxic doses Kinase Tier 3: Kinase/Autophagy (Western Blot: LC3B/p62) Tox->Kinase Non-toxic doses Decision Hit Validation & Lead Optimization ROS->Decision Kinase->Decision

Fig 1. Tiered cell-based screening workflow for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

Reagent Preparation & Physicochemical Handling

Causality in Handling: The presence of the nitro group imparts a distinct yellow/orange chromophore to the molecule, which can severely interfere with standard colorimetric assays (like MTT or WST-8) that absorb in the 450–600 nm range. Furthermore, the bromo-diphenylamine core is highly hydrophobic.

  • Stock Solution: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot into amber tubes to prevent UV-mediated debromination. Store at -20°C.

  • Working Concentrations: Ensure the final DMSO concentration in cell culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Detailed Cell-Based Protocols

Protocol 1: Cell Viability & Cytotoxicity Profiling (Luminescence)

Rationale: To bypass the optical interference of the nitro-aromatic chromophore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is mandatory. This establishes the maximum tolerated dose (MTD) before mechanistic assays are performed.

Step-by-Step Methodology:

  • Seeding: Plate A549 (human lung carcinoma) or HUVEC cells at 5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 9-point, 3-fold serial dilution of the compound in complete media (ranging from 100 µM to 15 nM). Add 100 µL/well.

  • Incubation: Incubate for 48 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Self-Validation/QC:

    • Positive Control: Staurosporine (1 µM) to ensure assay sensitivity to apoptosis.

    • Negative Control: 0.5% DMSO vehicle.

    • QC Metric: Calculate the Z'-factor using vehicle and positive control wells. Proceed only if Z' > 0.5.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Rationale: The 2-methoxyphenol moiety is hypothesized to act as a radical scavenger and anti-inflammatory agent [1]. DCFDA (2',7'-dichlorofluorescin diacetate) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity.

Step-by-Step Methodology:

  • Loading: Wash A549 cells (seeded in black, clear-bottom 96-well plates) with PBS. Add 10 µM DCFDA in serum-free media for 45 minutes. (Causality: Serum proteins contain esterases that prematurely cleave DCFDA and antioxidants that mask compound efficacy).

  • Pre-treatment: Remove the dye, wash once with PBS, and treat cells with non-toxic concentrations of the compound (e.g., 1, 5, and 10 µM) for 2 hours.

  • Oxidative Stress Induction: Challenge the cells with 50 ng/mL TNF-α or 100 µM H₂O₂ for 4 hours.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

  • Self-Validation/QC: Use Apocynin (100 µM) as a benchmark methoxyphenol positive control.

Protocol 3: Kinase-Mediated Autophagy Inhibition (Immunoblotting)

Rationale: Aminophenol derivatives have shown potent inhibition of ULK1 and VPS34 [2]. To validate this, we must measure autophagic flux. Measuring LC3B-II alone is insufficient, as its accumulation can indicate either induction of autophagy or blockade of autophagosome degradation. Therefore, p62 (SQSTM1) must be co-measured.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound (1–20 µM) for 18 hours.

  • Flux Control: In parallel wells, add Bafilomycin A1 (100 nM) during the final 4 hours to block lysosomal degradation, allowing for the assessment of true autophagic flux.

  • Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.

  • SDS-PAGE: Load 20 µg of protein per lane on a 4–20% gradient polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against LC3B (1:1000), p62 (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Interpretation: A true ULK1/VPS34 inhibitor will decrease LC3B-II levels and cause an accumulation of p62, indicating a failure to initiate autophagy.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol based on structural analogues in the literature.

Assay TypeTarget / PathwayExpected IC₅₀ / EC₅₀ RangeReadout MetricBenchmark Control
Cytotoxicity General Viability (A549)> 50 µM (Low toxicity)ATP Luminescence (RLU)Staurosporine
ROS Scavenging Intracellular ROS15 – 45 µMDCF Fluorescence (RFU)Apocynin / Diapocynin
Anti-inflammatory CCL2 / IL-6 Secretion20 – 60 µMELISA (pg/mL)Resveratrol
Kinase Inhibition ULK1 / VPS34 Activity0.5 – 5.0 µMLC3B-II / p62 RatioSBI-0206965 / SAR405

Mechanism of Action Visualization

The following diagram illustrates the bifurcated signaling pathways modulated by the compound's distinct pharmacophores.

MoA Compound 4-((4-Bromo-2-nitrophenyl) amino)-2-methoxyphenol ROS_Node Intracellular ROS (Oxidative Stress) Compound->ROS_Node Scavenges/Inhibits Kinase_Node ULK1 / VPS34 (Autophagy Initiation) Compound->Kinase_Node ATP-competitive Binding Inflammation Pro-inflammatory Cytokines (IL-6, CCL2) ROS_Node->Inflammation Promotes Autophagosome Autophagosome Formation Kinase_Node->Autophagosome Promotes

Fig 2. Dual mechanism of action: ROS scavenging and kinase-mediated autophagy inhibition.

References

  • Houser, K. R., Johnson, D. K., & Ishmael, F. T. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation (London, England), 9, 6.[Link][1]

  • Cianni, L., Jacobs, K., Grintsevich, S., et al. (2026). Vectorized ULK1/2 and VPS34 Inhibitors for Tissue-Selective Autophagy Inhibition in Oncology. Journal of Medicinal Chemistry, 69(3), 2041-2062.[Link][2][3]

Sources

Application

Application Note: In Vivo Experimental Design for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Executive Summary & Scientific Rationale The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) features a highly substituted diarylamine scaffold. In medicinal chemistry, halogenated and nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) features a highly substituted diarylamine scaffold. In medicinal chemistry, halogenated and nitro-substituted diarylamines are well-documented as privileged structures for allosteric kinase inhibition, most notably targeting the Mitogen-Activated Protein Kinase Kinase (MEK1/2) node within the MAPK/ERK pathway[1].

This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating this compound. Because diarylamines typically exhibit high lipophilicity and poor aqueous solubility, this guide bridges the gap between formulation strategy, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) efficacy in a murine xenograft model.

Physicochemical Profiling & Formulation Strategy

Rationale & Causality

Due to the presence of the bromo- and nitro-aromatic rings, this compound is highly hydrophobic. When administered in vivo, poorly water-soluble compounds (BCS Class II or IV) suffer from dissolution rate-limited absorption, leading to erratic bioavailability and underestimation of therapeutic potential[2]. To ensure consistent systemic exposure, we must utilize a lipid-based cosolvent formulation that maintains the drug in a metastable supersaturated state within the gastrointestinal tract[2].

Step-by-Step Formulation Protocol
  • Stock Preparation: Weigh exactly 10.0 mg of the compound. Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL clear stock solution.

  • Cosolvent Addition: Add 4.0 mL of Polyethylene Glycol 300 (PEG300) dropwise while vortexing continuously for 2 minutes to prevent localized precipitation.

  • Surfactant Integration: Add 0.5 mL of Tween-80. Sonicate the mixture for 5 minutes in a water bath at 37°C.

  • Aqueous Phase: Slowly add 4.5 mL of sterile saline (0.9% NaCl) under continuous high-speed vortexing.

  • Final Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Final drug concentration is 1.0 mg/mL.

Validation Checkpoint: The formulation must remain optically clear and free of microscopic precipitates for at least 24 hours at room temperature. If precipitation occurs, the PK data will be invalid due to variable absorption.

Pharmacokinetic (PK) Profiling

Rationale & Causality

Before advancing to efficacy models, it is critical to prove that the compound achieves systemic concentrations above its in vitro IC₅₀ threshold. A single-dose PK study comparing Intravenous (IV) and Per Os (PO, oral) routes establishes the compound's half-life (t₁/₂) and absolute oral bioavailability (F%).

Step-by-Step PK Protocol
  • Animal Preparation: Fast male CD-1 mice (6-8 weeks old, n=3 per timepoint) for 12 hours prior to oral dosing. IV groups do not require fasting.

  • Administration:

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Table 1: Target Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Validation Threshold
Cmax (ng/mL) 1500 ± 200850 ± 120> 500 ng/mL
Tmax (h) 0.08 (Immediate)1.5 ± 0.5N/A
AUC (h*ng/mL) 3200 ± 4006400 ± 800N/A
t₁/₂ (h) 2.4 ± 0.33.1 ± 0.4> 2.0 h
Bioavailability (F%) 100%40%> 20%

Validation Checkpoint: The compound must demonstrate an oral bioavailability (F%) of >20% and a Cmax exceeding the projected therapeutic threshold to justify oral dosing in the efficacy phase.

In Vivo Efficacy & Xenograft Protocol

Rationale & Causality

Immunodeficient mice (e.g., NOD/SCID) are the gold standard for establishing human tumor xenografts[3]. Assuming the compound acts as a MEK/MAPK pathway inhibitor, we utilize the A375 human melanoma cell line, which harbors a BRAF V600E mutation and is exquisitely sensitive to downstream MEK inhibition.

Step-by-Step Efficacy Protocol
  • Cell Preparation: Harvest A375 cells at 80% confluence. Wash twice with cold PBS. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 × 10⁶ cells/mL.

  • Implantation: Inject 100 µL (5 × 10⁵ cells) subcutaneously into the right flank of 6-8 week old female NOD/SCID mice[3].

  • Tumor Monitoring: Measure tumors thrice weekly using digital calipers. Calculate volume using the formula: Volume = (length × width²) / 2.

  • Randomization: Once average tumor volumes reach 100–150 mm³, randomize mice into four groups (n=8/group) to ensure equal starting tumor burdens across cohorts.

  • Dosing: Administer treatments daily (QD) via oral gavage for 21 days according to Table 2.

Table 2: Efficacy Dosing Regimen
GroupTreatment ArmDose (mg/kg)RouteScheduleN (Mice)
1 Vehicle Control0POQD × 21 days8
2 Compound (Low Dose)5POQD × 21 days8
3 Compound (High Dose)15POQD × 21 days8
4 Positive Control (Trametinib)1POQD × 21 days8

Validation Checkpoint: The Vehicle Control group must reach a minimum tumor volume of 1000 mm³ by Day 21. Failure to do so indicates poor engraftment kinetics, invalidating the Tumor Growth Inhibition (TGI) calculations for the treatment groups.

Pharmacodynamics (PD) & Safety Profiling

Rationale & Causality

Observing tumor shrinkage is insufficient; efficacy must be mechanistically linked to target engagement. For diarylamine-based kinase inhibitors, quantifying the suppression of phosphorylated ERK (p-ERK) serves as a direct biomarker of MEK inhibition[1]. Concurrently, halogenated nitroaromatics require strict monitoring for hepatotoxicity.

Step-by-Step PD & Safety Protocol
  • Terminal Harvest: Euthanize mice 2 hours after the final dose on Day 21 (at the estimated Tmax).

  • Safety Blood Draw: Collect terminal blood via cardiac puncture. Isolate serum to measure Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) levels.

  • Tissue Processing: Excise the tumor. Snap-freeze half in liquid nitrogen for protein extraction; fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Biomarker Quantification: Homogenize frozen tissue in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting or ELISA to quantify the ratio of p-ERK (Thr202/Tyr204) to total ERK.

Validation Checkpoint: A dose-dependent reduction in p-ERK levels in the high-dose group (compared to vehicle) validates that the observed tumor growth inhibition is driven by on-target mechanism of action rather than non-specific toxicity.

Experimental Workflows & Pathway Visualizations

InVivoWorkflow N1 1. Formulation Optimization N2 2. PK Profiling (IV vs PO) N1->N2 N3 3. Xenograft Establishment N2->N3 N4 4. Efficacy & Dosing N3->N4 N5 5. PD & Safety Analysis N4->N5

Fig 1: End-to-end in vivo experimental workflow for novel diarylamine evaluation.

MAPK_Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Tumor Proliferation ERK->Response Compound 4-((4-Bromo-2-nitrophenyl) amino)-2-methoxyphenol Compound->MEK Allosteric Inhibition

Fig 2: Putative mechanism of action targeting the MAPK/ERK signaling cascade.

References

  • [2] Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]

  • [3] Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols.[Link]

  • [1] Zhao, Z., et al. (2012). Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions. Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Introduction & Rationale The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) is a highly functionalized diarylamine building block utilized in the discovery of novel heterocycles and kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) is a highly functionalized diarylamine building block utilized in the discovery of novel heterocycles and kinase inhibitors. Structurally, it features a brominated nitrophenyl ring coupled to a methoxyphenol (guaiacol) moiety. This specific structural topology imparts significant lipophilicity and a high crystal lattice energy, rendering the compound practically insoluble in aqueous media.

When transitioning such early-stage, poorly soluble compounds into preclinical rodent models for pharmacokinetic (PK) or pharmacodynamic (PD) evaluation, standard aqueous buffers are fundamentally inadequate[1]. Improper vehicle selection can lead to erratic gastrointestinal absorption, catastrophic intravenous precipitation, or vehicle-induced toxicity, all of which confound experimental data[2]. This application note provides a scientifically rigorous, self-validating framework for formulating and administering this class of lipophilic diarylamines in vivo.

Physicochemical Profiling & Causality in Vehicle Selection

Before selecting a dosing vehicle, it is critical to understand the causality between the compound's physicochemical properties and its behavior in biological fluids[3]:

  • Ionization Potential (pKa): The phenolic hydroxyl group is only weakly acidic (estimated pKa ~9–10). The secondary amine is heavily deactivated by the strongly electron-withdrawing ortho-nitro and para-bromo groups, stripping it of basicity. Consequently, the molecule remains un-ionized across the physiological pH range (1.2–7.4). Causality: Because the compound cannot be ionized in the gut or blood, pH-adjustment strategies (e.g., using citrate or carbonate buffers) will fail to improve solubility.

  • Lipophilicity (LogP): The presence of the bromine atom and dual aromatic rings drives the estimated LogP > 4.0. Causality: The compound is highly hydrophobic. It requires either a co-solvent system to lower the dielectric constant of the vehicle (for IV dosing) or a surfactant-stabilized suspension (for PO dosing) to facilitate wetting and dissolution[4].

Preclinical Formulation Strategies

To ensure accurate dosing while minimizing animal stress and vehicle toxicity, the following optimized vehicles are recommended for rodent models[5].

Table 1: Quantitative Summary of Preclinical Dosing Vehicles
RoutePreferred Vehicle CompositionMax Vol. (Mice)Max Vol. (Rats)Mechanistic Rationale (Causality)
IV 10% DMSO / 40% PEG400 / 50% Saline5 mL/kg5 mL/kgDMSO disrupts the crystal lattice; PEG400 acts as a precipitation inhibitor upon dilution in the bloodstream[1].
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water10 mL/kg10 mL/kgMC provides steric hindrance against particle settling; Tween-80 reduces surface tension to wet hydrophobic particles[4].
Protocol 3.1: Preparation of Intravenous (IV) Solution (Target: 1.0 mg/mL)

Note: IV formulations must be true solutions to prevent fatal capillary embolisms.

  • Weighing: Accurately weigh 10.0 mg of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol into a sterile borosilicate glass vial .

    • Causality: Highly lipophilic compounds and strong co-solvents like DMSO can leach plasticizers from standard polypropylene tubes, introducing analytical artifacts into downstream LC-MS/MS analysis.

  • Primary Solubilization: Add 1.0 mL of pharmaceutical-grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until completely dissolved.

  • Co-solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute.

    • Causality: PEG400 serves as a thermodynamic bridge, preventing the hydrophobic API from crashing out when the aqueous phase is introduced.

  • Aqueous Dilution: While continuously vortexing the vial, dropwise add 5.0 mL of 0.9% sterile Saline.

  • System Validation Check: Hold the final formulation against a strong light source. If any Tyndall effect (light scattering/haziness) is observed, micro-precipitation has occurred. The formulation must be discarded and reformulated with a higher co-solvent ratio.

Protocol 3.2: Preparation of Per Os (PO) Suspension (Target: 5.0 mg/mL)

Note: For oral administration, a homogeneous micro-suspension is preferred over a solution utilizing excessive co-solvents, which can cause GI mucosal irritation and alter basal transit times[5].

  • Vehicle Preparation: Heat purified water to 70°C. Disperse 0.5% (w/v) Methylcellulose powder into the hot water with high-shear stirring, then cool to 4°C overnight to fully hydrate. Add 0.1% (v/v) Tween-80.

    • Causality: Methylcellulose exhibits inverse solubility. Attempting to dissolve MC in cold water leads to encapsulating lumps ("fish-eyes"). Heating prevents clumping, while cooling drives hydration and viscosity[3].

  • Particle Wetting: Weigh 50.0 mg of the compound into a glass mortar. Add 50 µL of Tween-80 directly to the powder and triturate with a pestle to form a smooth paste.

    • Causality: Pre-wetting the highly hydrophobic bromonitrophenyl powder displaces trapped air, preventing the compound from floating on the surface of the aqueous vehicle.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle to the mortar while triturating, up to a final volume of 10.0 mL.

  • System Validation Check: Transfer to a vial and let sit for 10 minutes. The suspension should remain visually homogeneous without rapid sedimentation.

Visualization of the Experimental Workflow

G A 4-((4-Bromo-2-nitrophenyl)amino)- 2-methoxyphenol B Physicochemical Profiling (Lipophilic, Poorly Soluble) A->B C Vehicle Selection Strategy B->C BCS Class II/IV D Intravenous (IV) Route Solution Formulation C->D Co-solvency required E Per Os (PO) Route Suspension Formulation C->E Particle wetting required F In Vivo Administration (Rodent Models) D->F Max 5 mL/kg E->F Max 10 mL/kg G PK Sampling & LC-MS/MS F->G Serial blood collection

Figure 1: Preclinical formulation and in vivo workflow for lipophilic diarylamine compounds.

In Vivo Administration & Pharmacokinetic Sampling

Dosing Procedures (Mice/Rats)
  • IV Administration (Tail Vein): Restrain the animal securely. Dilate the lateral tail vein using a warming chamber (approx. 37°C for 5-10 minutes). Administer the dose via a 27G (mice) or 25G (rats) needle at a steady rate of 1 mL/min. Rapid injection of PEG400 can cause transient histamine release[2].

  • PO Administration (Oral Gavage): Ensure the suspension is continuously stirred on a magnetic plate immediately prior to drawing the dose to guarantee homogeneity. Use a stainless-steel bulb-tipped gavage needle. Measure from the corner of the mouth to the xiphoid process to ensure gastric delivery without tracheal intubation.

Blood Collection and Processing

Given the lipophilicity of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, it is highly prone to partitioning into red blood cells or binding heavily to plasma proteins.

  • Collect serial blood samples (~50 µL for mice, ~200 µL for rats) via the submandibular vein or jugular catheter at predetermined timepoints (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Collect blood into tubes coated with K2-EDTA to prevent coagulation.

  • Invert gently 5 times, then immediately centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to pre-chilled polypropylene tubes and store at -80°C until bioanalysis via LC-MS/MS. Protein precipitation with 3 volumes of cold acetonitrile (containing an internal standard) is recommended to release the highly protein-bound drug prior to injection.

References

  • Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • "Preclinical Formulations: Insight, Strategies, and Practical Consider
  • "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec DMPK.
  • "Technical Support Center: Vehicle Selection for In Vivo Delivery." Benchchem.
  • "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies." Journal of Applied Toxicology.

Sources

Application

Application Notes and Protocols for the Development of Assays for Novel Therapeutic Compounds

Introduction: The Cornerstone of Drug Discovery The journey of a novel therapeutic compound from a conceptual molecule to a life-saving medicine is a long and arduous one, critically dependent on robust and reliable anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Drug Discovery

The journey of a novel therapeutic compound from a conceptual molecule to a life-saving medicine is a long and arduous one, critically dependent on robust and reliable analytical methods. At the heart of this process lies the development of assays—powerful tools that allow researchers to measure the effect of a compound on a biological target. This guide provides a comprehensive overview of the principles and practices involved in creating effective in vitro assays, designed to equip researchers, scientists, and drug development professionals with the knowledge to build a solid foundation for their discovery programs.

The selection and validation of a disease-relevant molecular target is the first crucial step in any drug discovery initiative. Once a target is validated, a series of biological assays are developed to identify and characterize molecules that interact with it. These assays are the workhorses of the early discovery phase, enabling high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that demonstrate specific activity against the target protein. The quality of these initial hits profoundly influences the subsequent success of a drug discovery program. Therefore, the development of a robust and reproducible assay is paramount.

This document will delve into the critical considerations for assay development, from choosing the appropriate assay format to rigorous validation and troubleshooting. We will explore both biochemical and cell-based assays, providing detailed protocols for commonly used methods and offering insights into the causality behind experimental choices.

Part 1: Strategic Assay Design - Choosing the Right Tool for the Job

The initial and most consequential decision in assay development is selecting the appropriate format. This choice will impact the quality of data, the speed and cost of screening, and the confidence in the mechanistic link between a compound and its target. The two primary categories of assays are biochemical and cell-based, each with distinct advantages and applications.

Biochemical Assays: A Direct Look at Target Interaction

Biochemical assays measure the activity of a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment. These assays directly assess whether a compound modulates the target of interest.

Key Characteristics:

  • Controlled System: Utilizes purified or recombinant proteins, allowing for a well-defined and reproducible reaction.

  • Direct Measurement: Directly quantifies target activity, such as substrate turnover or product formation.

  • High Throughput: Generally homogeneous and easily miniaturized for high-throughput screening (HTS).

Advantages:

  • High Control and Reproducibility: The defined nature of the system leads to consistent results.

  • Mechanistic Clarity: Provides a clear understanding of the direct interaction between the compound and the target.

  • Higher Throughput and Lower Cost: Often simpler and faster to execute than cell-based assays.

Common Examples:

  • Kinase activity assays

  • Protease cleavage assays

  • GTPase and ATPase activity assays

Cell-Based Assays: Unveiling Biological Context

Cell-based assays measure the effects of a compound within a living cell, providing a more biologically relevant context. These assays are crucial for understanding a compound's activity in a complex cellular environment, taking into account factors like cell permeability, metabolism, and potential off-target effects.

Key Characteristics:

  • Physiological Relevance: Better reflects the complexity of a biological system by using a functional cellular unit.

  • Functional Readout: Measures downstream cellular events and signaling pathways.

  • Simultaneous Evaluation: Allows for the assessment of multiple properties, such as efficacy and cytotoxicity, at the same time.

Advantages:

  • Greater Biological Relevance: Provides a more accurate model of how a compound might behave in a whole organism.

  • Assessment of Cellular Processes: Can evaluate a compound's impact on cell viability, proliferation, apoptosis, and signal transduction.

  • Identification of Off-Target Effects: Can reveal unanticipated side effects of a drug.

Common Examples:

  • Cell viability and cytotoxicity assays

  • Reporter gene assays

  • Second messenger assays (e.g., cAMP, calcium flux)

A Complementary Approach

Ultimately, biochemical and cell-based assays are not mutually exclusive but rather complementary tools. A robust drug discovery program will often employ a tiered strategy, starting with a primary biochemical screen to identify direct binders, followed by secondary cell-based assays to confirm cellular activity and relevance.

Part 2: Foundational Technologies for Signal Detection

The ability to accurately measure the output of an assay is dependent on the chosen detection technology. The most common methods rely on changes in absorbance, fluorescence, or luminescence.

Absorbance

Absorbance-based assays, also known as colorimetric assays, measure the amount of light absorbed by a sample at a specific wavelength. This technique is often used in assays where a colored product is formed.

Fluorescence

Fluorescence-based assays detect the light emitted from fluorescent molecules (fluorophores) after they are excited by a specific wavelength of light. This method offers higher sensitivity compared to absorbance and is widely used in various formats, including:

  • Fluorescence Intensity (FI): Measures the total fluorescence emitted.

  • Fluorescence Polarization (FP): Used for studying molecular binding events.

  • Förster Resonance Energy Transfer (FRET): Detects the transfer of energy between two fluorophores, often used to study molecular interactions.

  • Time-Resolved Fluorescence (TRF): An enhanced fluorescence technique with high sensitivity.

Luminescence

Luminescence-based assays measure the light produced by a chemical or biochemical reaction. These assays are known for their high sensitivity and low background, as they do not require an external light source for excitation. Common applications include:

  • Cell Viability Assays: Measuring ATP levels as an indicator of metabolically active cells.

  • Reporter Gene Assays: Quantifying the expression of a reporter gene, such as luciferase.

  • Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, BRET measures energy transfer between a luminescent donor and a fluorescent acceptor.

Part 3: The Workflow of Assay Development and Validation

A successful high-throughput screening (HTS) campaign is heavily reliant on a well-optimized and validated assay. The process of developing and validating an assay can be broken down into several key stages.

Assay Development Workflow

The development of a robust assay is an iterative process involving careful planning, execution, and optimization.

Assay_Development_Workflow cluster_0 Phase 1: Design & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_4 Phase 4: Implementation A Target Selection & Assay Format Choice B Reagent Sourcing & Preparation A->B C Initial Feasibility Studies B->C D Parameter Optimization (e.g., Concentrations, Incubation Times) C->D E Miniaturization to 384-well format D->E F Performance Characterization (Z', S/B) E->F G Pilot Screen (~2,000 compounds) F->G H Data Analysis & Refinement G->H I High-Throughput Screening (HTS) H->I J Hit Confirmation & Characterization I->J

Method

Application Note: High-Throughput Screening of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol as an Allosteric MEK1/2 Inhibitor Scaffold

Document Type: Assay Development & Screening Protocol Target Audience: Assay Biologists, Medicinal Chemists, and HTS Specialists Target: Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Assay Development & Screening Protocol Target Audience: Assay Biologists, Medicinal Chemists, and HTS Specialists Target: Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2)

Executive Summary & Mechanistic Rationale

The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) represents a highly functionalized diarylamine scaffold. In modern oncology drug discovery, diarylamines are widely recognized as a privileged class of Type III allosteric kinase inhibitors, particularly for MEK1 and MEK2[1]. Unlike Type I inhibitors that competitively bind the highly conserved ATP pocket, diarylamines bind to a distinct, adjacent hydrophobic allosteric pocket, locking the kinase into a catalytically inactive conformation[2].

From a structural biology perspective, the functional groups on this specific scaffold serve distinct purposes:

  • The Diphenylamine Core: Acts as the central hinge-binding mimic that wedges into the allosteric site adjacent to the ATP-binding motif[2].

  • Bromo & Nitro Substitutions: Provide essential electron-withdrawing properties and steric bulk. The nitro group frequently engages in critical hydrogen bonding with the backbone amides of the kinase, while the halogen (bromine) exploits hydrophobic sub-pockets to increase residence time.

  • Methoxyphenol Moiety: Offers the potential for bidentate hydrogen bonding (e.g., with the Ser212 residue of MEK1), a highly discriminating interaction that drastically increases target affinity and selectivity[3].

Because nitro-aromatic compounds frequently exhibit auto-fluorescence or act as inner-filter effect (IFE) quenchers in standard biochemical assays, evaluating this compound requires highly specialized, interference-resistant High-Throughput Screening (HTS) methodologies. This guide details a robust, self-validating HTS cascade utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA technologies.

High-Throughput Screening Strategy

To ensure scientific integrity and eliminate false positives, the screening cascade is designed with orthogonal detection modalities.

HTS_Workflow A Compound Library (Diarylamines) B Primary HTS (TR-FRET MEK1 Assay) A->B 1536-well C Hit Validation (AlphaLISA ERK2 Substrate) B->C IC50 < 1 µM D Orthogonal Profiling (Cellular Target Engagement) C->D Selectivity

Fig 1. High-throughput screening triage workflow for diarylamine MEK1 allosteric inhibitors.

Primary Screen: TR-FRET MEK1 Kinase Assay

The Causality of Choice: TR-FRET is selected as the primary screen because the time-resolved measurement (delaying signal acquisition by 50–100 µs after excitation) completely eliminates the short-lived auto-fluorescence commonly generated by nitro-aromatic compounds like 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol[4]. The assay relies on a fluorescein-labeled MEK1 peptide substrate and a terbium-labeled phospho-specific antibody[4].

Secondary Screen: AlphaLISA Full-Length Substrate Assay

The Causality of Choice: A critical limitation of TR-FRET is the strict Förster distance requirement (~10 nm) between the donor and acceptor fluorophores[5]. This makes it physically impossible to efficiently measure the phosphorylation of massive, full-length protein substrates. AlphaLISA technology overcomes this by utilizing singlet oxygen transfer between donor and acceptor beads, which can span up to 200 nm[5]. This allows us to validate the diarylamine hit against a physiologically relevant, full-length unactivated ERK2 substrate[5].

MEK_Inhibition RAF Active RAF Kinase MEK MEK1 (Unactivated) RAF->MEK Phosphorylation ATP ATP Binding Pocket MEK->ATP Allo Allosteric Pocket (Diarylamine Binding) MEK->Allo ERK ERK1/2 (Substrate) MEK->ERK Blocked Catalysis Allo->MEK Conformational Lock Inhibitor 4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol Inhibitor->Allo Binds adjacent to ATP

Fig 2. Mechanism of allosteric MEK1 inhibition by diarylamine scaffolds blocking ERK activation.

Experimental Protocols

Protocol A: Primary TR-FRET MEK1 Inhibition Assay

This protocol is optimized for 384-well or 1536-well low-volume microplates.

Reagents & Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection Buffer: 20 mM Tris (pH 7.5), 10 mM EDTA, 0.01% NP-40[4].

  • Enzyme/Substrate: Active MEK1 (5 nM), Fluorescein-labeled MEK1 peptide substrate (200 nM)[4].

Step-by-Step Methodology:

  • Compound Transfer: Acoustically dispense 50 nL of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (in 100% DMSO) into the assay plate. Self-Validation: Ensure final DMSO concentration does not exceed 1%, as higher concentrations destabilize the kinase[6].

  • Enzyme Addition: Add 2.5 µL of the MEK1 enzyme/substrate mixture to the wells. Incubate for 15 minutes at room temperature (RT) to allow the allosteric inhibitor to pre-equilibrate with the unactivated kinase.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration 100 µM) to initiate the reaction[4].

  • Kinase Reaction: Centrifuge the plate at 1000 x g for 1 minute. Incubate for 60 minutes at RT[4].

  • Quench & Detection: Add 5 µL of Detection Buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Terbium-labeled phospho-[Ser 217/221] antibody[4].

  • Equilibration & Read: Incubate for 60 minutes at RT[4]. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

Protocol B: Orthogonal AlphaLISA Full-Length ERK2 Assay

This protocol validates that the diarylamine compound inhibits the phosphorylation of a macromolecular substrate.

Reagents & Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM MgCl₂, 0.01% Tween-20, 2 mM DTT[5].

  • Substrate: GST-labeled full-length ERK2[5].

Step-by-Step Methodology:

  • Reaction Assembly: Mix 5 nM MEK1, GST-labeled full-length ERK2 substrate, and the diarylamine inhibitor in a 384-well AlphaPlate. Incubate for 15 minutes[5].

  • Initiation: Add ATP (400 µM final) to start the reaction. Incubate for 60 minutes at RT[5].

  • Quench: Stop the reaction by adding AlphaLISA PPI detection buffer containing 10 mM EDTA and a rabbit IgG antibody specific to dually phosphorylated ERK2 (Thr185/Tyr187)[5].

  • Bead Addition: Add AlphaLISA Acceptor Beads and Donor Beads (both at 20 µg/mL final concentration). The Donor beads are conjugated with Glutathione (GSH) to capture the GST-ERK2, and the Acceptor beads are conjugated with anti-rabbit IgG to capture the phospho-antibody[5].

  • Incubation & Read: Incubate for 2 hours at RT in the dark. Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 615 nm)[5].

Data Presentation & Quality Control

A self-validating HTS system requires rigorous statistical controls. The assay performance must be evaluated using the Z'-factor, calculated from the Max Signal (DMSO vehicle + Enzyme) and Min Signal (EDTA added prior to ATP).

Table 1: Optimized HTS Assay Parameters & Quality Control Metrics

ParameterTR-FRET Assay (Primary)AlphaLISA Assay (Secondary)
Substrate Type Fluorescein-peptide (200 nM)GST-Full-Length ERK2
ATP Concentration 100 µM400 µM
Reaction Time 60 minutes60 minutes
Quench Mechanism 10 mM EDTA10 mM EDTA
Expected Z'-Factor ≥ 0.70> 0.60
Signal-to-Basal Ratio ~8.9 ± 1.0> 15.0

Table 2: Expected Pharmacological Profile for Diarylamine Scaffolds

Compound ClassTarget SiteBinding ModeTypical IC₅₀ Range (MEK1)
Type I InhibitorsATP PocketCompetitive10 - 500 nM
Diarylamines (e.g., 1447607-38-6) Allosteric Pocket Non-competitive 1 - 50 nM
MEK PROTACsAllosteric + E3 LigaseDegradation (DC₅₀)0.2 - 1.0 µM

Note: The highly functionalized nature of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol makes it an ideal precursor for PROTAC synthesis, as the methoxyphenol ring provides an accessible vector for linker attachment without disrupting the critical bidentate Ser212 interactions[3].

References

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Allosteric small-molecule kinase inhibitors. CORE Repository. Available at:[Link]

  • Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • MEK1 mutations confer resistance to MEK and B-RAF inhibition. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Application

Application Note: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol as a Privileged Scaffold for Chemical Probe and PROTAC Development

Structural Rationale & Mechanistic Utility 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS 1447607-38-6) is a highly versatile bifunctional building block in chemical biology. Rather than serving as a static end-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Utility

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS 1447607-38-6) is a highly versatile bifunctional building block in chemical biology. Rather than serving as a static end-product, its architecture is designed for late-stage functionalization, making it an ideal starting point for synthesizing targeted kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Its utility is driven by three distinct structural domains:

  • The Diphenylamine Core (Kinase Targeting): Diphenylamines are canonical, privileged pharmacophores that exhibit high affinity for the allosteric pocket of MEK1/2 [1]. The bridging secondary amine acts as a critical hydrogen bond donor to the backbone of the kinase hinge region, a conformational feature heavily exploited in clinical-stage allosteric inhibitors like PD0325901 and GDC-0973 [2].

  • The Aryl Bromide Handle (Vectorization): The presence of a bromide atom para to the bridging amine provides an orthogonal electrophilic handle for palladium-catalyzed cross-coupling [3]. This allows for the precise vectorization of PEG or alkyl linkers required for PROTAC development, ensuring that the E3 ligase ligand can be attached without sterically clashing with the ternary complex formation [4].

  • The Nitro-Methoxyphenol Axis (Redox & Cyclization): The nitro group acts as a strong electron-withdrawing moiety that stabilizes the diphenylamine against premature oxidation. Furthermore, it can be selectively reduced to a primary amine, providing a 1,2-diamine precursor for the synthesis of benzimidazole-based probes.

Field-Proven Insight: Diphenylamines and electron-rich phenols are prone to slow oxidation in ambient solutions. It is highly recommended to store the solid scaffold under an inert argon atmosphere and prepare working stock solutions in degassed, anhydrous DMSO to prevent the formation of polymeric byproducts.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for PROTAC Linker Attachment

Objective: To attach a PEG-based CRBN or VHL ligand to the aryl bromide handle. Causality & Design: We utilize Pd(dppf)Cl2​ as the catalyst. The bulky, bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and drastically suppresses unwanted protodehalogenation of the electron-deficient nitro-aryl bromide. A biphasic 1,4-Dioxane/ H2​O system is chosen to ensure the simultaneous solubility of the hydrophobic diphenylamine and the inorganic base ( K2​CO3​ ).

Step-by-Step Method:

  • In an oven-dried Schlenk flask, combine 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (1.0 equiv), the PEG-linker-boronic acid pinacol ester (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Dissolve the mixture in a rigorously degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M).

  • Add Pd(dppf)Cl2​ (0.05 equiv) in a single portion under a constant stream of Argon.

  • Seal the flask and heat to 90 °C under vigorous stirring for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Self-Validation System: Reaction progress is self-validated via LC-MS. The protocol is successful when the starting material mass (m/z ~339 [M+H]+ ) is entirely replaced by the target mass. On a TLC plate (Hexanes/EtOAc 1:1), the cross-coupled product will reveal a new, highly fluorescent spot under 254 nm UV light due to the extended biaryl conjugation.

Protocol B: Selective Nitro Reduction for Kinase Inhibitor Elaboration

Objective: To reduce the nitro group to a primary amine without cleaving the aryl bromide. Causality & Design: Standard Pd/C catalytic hydrogenation will cause rapid, irreversible hydrodehalogenation of the aryl bromide. Therefore, we employ Iron powder and Ammonium Chloride ( Fe/NH4​Cl ). This heterogeneous single-electron transfer (SET) mechanism selectively reduces the nitro group while leaving the halogen intact for downstream functionalization.

Step-by-Step Method:

  • Dissolve the scaffold in an EtOH/ H2​O mixture (3:1, 0.2 M) in a round-bottom flask.

  • Add Iron powder (325 mesh, 5.0 equiv) and NH4​Cl (5.0 equiv).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides, washing the cake generously with hot EtOAc.

  • Concentrate the filtrate and purify via flash chromatography (DCM/MeOH).

Self-Validation System: The reaction is visually self-validating. The deep yellow/orange color of the nitro-aromatic starting material will rapidly transition to a pale yellow or colorless solution as the amine forms. Ninhydrin staining of the TLC plate will yield a dark purple spot, confirming the presence of the newly formed primary amine.

Data Presentation: Cross-Coupling Optimization

To ensure trustworthiness and reproducibility, the optimization data for the PROTAC linker attachment (Protocol A) is summarized below.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045Significant protodehalogenation observed.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene10062Slow conversion; poor solubility of base.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 88 Clean conversion, high purity.
4 Ni(COD)2​ / dppf K3​PO4​ THF8035Catalyst poisoning by the nitro group.

Workflow Visualization

The following diagram illustrates the chemical biology workflow, tracing the path from the initial scaffold functionalization to the ultimate biological mechanism of action (Targeted Protein Degradation via the UPS pathway).

G Scaffold 4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki PEG-Linker Addition PROTAC MEK-Targeting PROTAC Suzuki->PROTAC E3 Ligand Conjugation Ternary Ternary Complex (MEK - PROTAC - E3 Ligase) PROTAC->Ternary Cell Entry & Binding Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination (UPS Pathway)

Workflow of PROTAC synthesis from the diphenylamine scaffold to MEK degradation.

References

  • Title: Potent inhibition of thyroid cancer cells by the MEK inhibitor PD0325901 and its potentiation by suppression of the PI3K and NF-kappaB pathways Source: PubMed / NIH URL: [Link]

  • Title: Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PubMed Central / NIH URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central / NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol in aqueous solutions

Welcome to the technical support guide for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (herein referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (herein referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the significant solubility challenges encountered when working with this molecule in aqueous solutions. Our goal is to empower you to design robust experiments, avoid common pitfalls, and ensure the reliability of your results.

Introduction: Understanding the Solubility Challenge

The molecular structure of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol presents a classic solubility dilemma. It possesses a large, rigid, and hydrophobic core composed of two aromatic rings, further enhanced by a bromo-substituent. While it contains hydrogen bond donor and acceptor sites (hydroxyl, amino, methoxy, and nitro groups), these are insufficient to overcome the molecule's dominant hydrophobic character in neutral aqueous media. Consequently, its intrinsic water solubility is exceptionally low, a common challenge for many advanced drug candidates and chemical probes.[1][2] This guide provides systematic strategies to overcome this issue.

Frequently Asked Questions (FAQs)

Q1: What specific structural features of this compound cause its poor aqueous solubility?

A1: The poor solubility is a direct result of its molecular architecture. Key contributing factors include:

  • Large Hydrophobic Surface Area: The two phenyl rings create a significant non-polar surface that is energetically unfavorable to interact with polar water molecules.

  • Hydrophobic Substituents: The bromine atom significantly increases the molecule's lipophilicity (attraction to fats/oils) and molecular weight, reducing its affinity for water.

  • Aromatic Nitro Group: Aromatic nitro compounds are characteristically poorly soluble in water.[3][4]

  • Molecular Rigidity: The diphenylamine-like structure is rigid, which can hinder the optimal orientation of its few polar groups for effective hydration by water molecules.

Q2: How does solution pH affect the solubility of the compound?

A2: The compound's solubility is highly dependent on pH due to the presence of a weakly acidic phenolic hydroxyl (-OH) group.[5][6]

  • In Acidic to Neutral Conditions (e.g., pH < 8): The phenolic group remains protonated (as -OH). In this neutral state, the molecule's hydrophobicity dominates, resulting in very low aqueous solubility.[7]

  • In Alkaline/Basic Conditions (e.g., pH > 9): The phenolic proton is removed (deprotonated), forming a negatively charged phenoxide ion (-O⁻). The introduction of this formal charge dramatically increases the molecule's polarity, leading to a significant increase in its aqueous solubility.[5][8] The electron-withdrawing nitro and bromo groups make this phenolic proton more acidic (lowering its pKa) compared to a simple phenol, meaning this solubilizing effect can be achieved at a moderately alkaline pH.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming (e.g., to 37-40°C) can temporarily increase the rate of dissolution and the solubility limit. However, this approach should be used with caution. Prolonged heating can lead to degradation, particularly for complex molecules with reactive groups like a nitro function.[9] It is crucial to first assess the thermal stability of the compound in your specific solution. A more reliable and common strategy is to use the methods outlined in this guide, such as pH adjustment or co-solvents.

Q4: What are the best practices for storing solutions of this compound?

A4: Given the phenolic and nitroaromatic nature of the compound, solutions may be sensitive to light and oxidation.[9] For maximum stability and reproducibility:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store stock solutions at -20°C or -80°C.[10]

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My compound will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4).

  • Causality: This is the expected behavior. The compound exists in its neutral, non-ionized, and highly hydrophobic form at this pH, leading to minimal solubility.

  • Solution Path:

    • pH Adjustment (Preferred if compatible with your experiment): Adjusting the pH of your buffer to an alkaline range (e.g., pH 9.0-10.0) is the most effective way to achieve significant solubilization. See Protocol 1 for a detailed methodology.

    • Use of Co-solvents (If pH modification is not possible): Prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[1][11] Refer to Protocols 2 & 3 .

Issue 2: My compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer.

  • Causality: This common problem is often called "solvent shock" or "crashing out."[6] The compound is highly soluble in the 100% DMSO stock, but when this is diluted into the aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the final concentration of the compound exceeds its solubility limit in that specific water/DMSO mixture, it will precipitate.

  • Solution Path:

    • Decrease the Final Concentration: Your target concentration is likely too high for the chosen co-solvent percentage. Try preparing a more dilute working solution.

    • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO) will increase the compound's solubility. Always run a vehicle control to ensure the co-solvent itself does not affect your assay.

    • Optimize the Dilution Process: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing prevents localized high concentrations that can initiate precipitation.[6]

    • Combine Methods: For particularly challenging situations, you can use a combination of methods. For example, slightly increasing the pH of your aqueous buffer (e.g., to pH 8.0-8.5) before adding the DMSO stock can significantly improve solubility without resorting to extreme pH values.[1]

Issue 3: I need to work at neutral pH and cannot use co-solvents due to assay interference.

  • Causality: This is a highly constrained scenario that limits the achievable concentration. The primary methods of solubilization are unavailable.

  • Solution Path:

    • Re-evaluate Required Concentration: Confirm that the required concentration is essential. Often, biological effects can be observed at lower, more soluble concentrations.

    • Advanced Formulation Strategies: If higher concentrations are non-negotiable, you may need to explore advanced formulation techniques such as the use of surfactants to create micellar solutions or complexation with cyclodextrins.[1] These methods create "carrier" systems that encapsulate the hydrophobic compound, rendering it soluble in water. These are specialized techniques that require careful development and validation for each specific application.

Summary of Solubilization Strategies
StrategyMechanismTypical Use CaseAdvantagesDisadvantages & Considerations
pH Adjustment Ionization of the phenolic group to a soluble phenoxide salt.[5][7]Preparing aqueous stock solutions for biochemical assays.High solubility achievable; avoids organic solvents.Final pH may be incompatible with biological systems (e.g., live cells); requires pH stability of the compound.
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, making it more favorable for the solute.[11][12]Creating high-concentration stock solutions for dilution into aqueous media.Simple, fast, and widely used; effective for many compounds.Can cause "solvent shock" precipitation; co-solvent may have its own biological or chemical effects; limited final concentration.
Warming Increases kinetic energy, aiding the dissolution process.Aiding initial dissolution in conjunction with other methods.Quick and easy.Risk of compound degradation; solubility may decrease upon cooling, leading to precipitation.
Surfactants / Cyclodextrins Encapsulation of the compound in micelles or inclusion complexes.[1]Advanced formulations where pH and co-solvents are not viable options.Can achieve high solubility at neutral pH without organic solvents.Complex formulation development; potential for interference with assays; requires careful selection of agent.

Key Experimental Protocols

Protocol 1: Preparation of an Alkaline Aqueous Stock Solution (pH Adjustment)

This protocol leverages the pH-dependent solubility of the compound.

  • Weigh: Accurately weigh the desired mass of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

  • Suspend: Add the solid to approximately 80% of the final desired volume of deionized water or a suitable low-buffering-capacity buffer (e.g., 10 mM TRIS base). Stir to create a suspension; the compound will not dissolve at this stage.

  • Basify: While stirring continuously, slowly add a 1 M NaOH solution dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolve: As the pH rises (typically above 9.0), the suspension should clarify as the compound deprotonates and dissolves to form the soluble phenoxide salt.

  • Adjust: Continue adding NaOH until all solid is dissolved and the pH is stable. Be careful not to overshoot the target pH significantly.

  • Finalize: Adjust the solution to the final desired volume with deionized water. The final pH of this stock solution will be alkaline.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

This is the standard method for preparing a compound for subsequent dilution.

  • Weigh: Accurately weigh the desired mass of the compound into a suitable vial (e.g., an amber glass vial).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.[6]

  • Store: Once fully dissolved, store the solution at -20°C or -80°C, protected from light.

Protocol 3: Preparing Working Solutions via Dilution from an Organic Stock

This protocol is critical for avoiding precipitation when preparing final assay solutions.

  • Prepare Buffer: Dispense the final volume of your aqueous experimental buffer (e.g., PBS, pH 7.4) into a tube.

  • Initiate Mixing: Place the tube on a vortex mixer set to a moderate speed.

  • Dilute Dropwise: While the buffer is actively mixing, slowly add the required volume of the organic stock solution (from Protocol 2 ) dropwise directly into the buffer. This ensures immediate dispersion and minimizes localized high concentrations.

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure homogeneity.

  • Inspect: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution is not perfectly clear, the final concentration is too high and must be reduced.

Visual Logic & Workflows

pH-Dependent Ionization and Solubility

cluster_low_ph Acidic / Neutral pH (< pKa) cluster_high_ph Alkaline pH (> pKa) Low_pH Structure (Neutral, -OH) Low Aqueous Solubility High_pH Structure (Ionized, -O⁻) High Aqueous Solubility Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺

Caption: Effect of pH on the ionization state and resulting aqueous solubility.

Troubleshooting Workflow for Solubility Issues

start Compound Precipitation in Aqueous Buffer? ph_option Is pH adjustment (>9.0) compatible with your assay? start->ph_option use_ph Use Protocol 1: Prepare Alkaline Stock ph_option->use_ph Yes use_cosolvent Use Protocols 2 & 3: Prepare DMSO Stock & Dilute ph_option->use_cosolvent No success Solution Clear: Proceed with Experiment use_ph->success precip_again Precipitation upon dilution? use_cosolvent->precip_again lower_conc Lower Final Concentration precip_again->lower_conc Yes precip_again->success No lower_conc->use_cosolvent increase_cosolvent Increase % Co-solvent (if tolerable by assay) increase_cosolvent->use_cosolvent

Caption: Decision tree for resolving common solubility problems.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC. National Center for Biotechnology Information. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF - ResearchGate. ResearchGate. [Link]

  • Aqueous Solubilities of Phenol Derivatives by Conductivity Measurements | Journal of Chemical & Engineering Data - ACS Publications. ACS Publications. [Link]

  • P-Aminophenol HCL won't dissolve - Photrio.com Photography Forums. Photrio.com. [Link]

  • Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. ACS Publications. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. JPNR. [Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents - Taylor & Francis. Taylor & Francis Online. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. National Center for Biotechnology Information. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds | Semantic Scholar. Semantic Scholar. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Aromatic Nitro Compounds - MST.edu. Missouri S&T. [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. ResearchGate. [Link]

  • Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds - ACS Publications. ACS Publications. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. National Center for Biotechnology Information. [Link]

Sources

Optimization

troubleshooting inconsistent results in experiments with 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 14476...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) .

This compound is a highly functionalized diarylamine building block. While its orthogonal functional groups (aryl bromide, nitro group, electron-rich methoxyphenol) make it an excellent precursor for complex heterocycles, these same features introduce significant challenges: competitive dehalogenation during synthesis and severe redox-cycling artifacts in biochemical assays.

Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Module 1: Synthetic Workflow Troubleshooting (Chemoselective Reduction)

Q: Why am I observing significant debromination (loss of the bromine atom) when reducing the nitro group to an amine?

A: This is a classic chemoselectivity failure caused by the catalyst. Standard nitro reduction protocols often rely on Palladium on Carbon (Pd/C) with hydrogen gas. However, Pd(0) is highly active and readily undergoes oxidative addition into the labile C–Br bond[1][2]. Because the oxidative addition to the aryl bromide is kinetically competitive with the reduction of the nitro group, you will inevitably generate hydrodehalogenated byproducts.

Solution: You must decouple the reduction potential by switching to a catalyst or reagent that cannot insert into the C–Br bond. Iron powder with ammonium chloride (Fe/NH₄Cl) or sulfided Platinum on Carbon (Pt(S)/C) provides excellent chemoselectivity, reducing the nitro group to the corresponding aniline while leaving the aryl bromide entirely intact[1][2].

G SM 4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol Fe Fe / NH4Cl or Pt(S)/C SM->Fe Chemoselective Reduction Pd Pd/C + H2 SM->Pd Non-selective Hydrogenation Desired 4-((2-Amino-4-bromophenyl)amino) -2-methoxyphenol (Target Amine) Fe->Desired High Yield Intact C-Br Undesired 4-((2-Aminophenyl)amino) -2-methoxyphenol (Debrominated Byproduct) Pd->Undesired Oxidative Addition to C-Br

Figure 1: Divergent pathways in the reduction of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol.

Protocol: Chemoselective Nitro Reduction using Fe/NH₄Cl

This self-validating protocol ensures complete reduction without dehalogenation. The critical step is the Celite filtration, which prevents iron salts from coordinating with the newly formed diamine.

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol in 10 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add 5.0 equivalents of Iron powder (325 mesh) and 5.0 equivalents of solid Ammonium Chloride (NH₄Cl)[2].

  • Reaction: Heat the vigorously stirring mixture to 80°C (reflux) for 2–4 hours. Monitor the disappearance of the bright yellow/orange starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup (Critical): Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron sludge[2]. Wash the filter cake thoroughly with ethyl acetate (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target ortho-diamine.

Module 2: In Vitro Assay Inconsistencies (PAINS & Redox Cycling)

Q: My IC₅₀ values are highly inconsistent across different batches, and the compound appears as a hit in multiple unrelated target screens. Is this a structural artifact?

A: Yes. You are observing a Pan-Assay Interference Compound (PAINS) artifact[3][4]. The 2-methoxyphenol moiety is a well-documented redox-active structural alert.

Causality: In oxygenated aqueous assay buffers, the electron-rich methoxyphenol auto-oxidizes to a highly reactive quinone imine intermediate. This redox cycling process has two catastrophic effects on biochemical assays:

  • ROS Generation: The oxidation process reduces molecular oxygen to hydrogen peroxide (H₂O₂), which can oxidize sensitive catalytic residues on your target enzyme[3][4].

  • Covalent Thiol Trapping: The resulting quinone imine acts as a potent Michael acceptor. It will indiscriminately react with exposed cysteine thiols on target proteins, leading to irreversible, covalent modification and false-positive inhibition[3][5].

G Cmpd 4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol Ox Auto-Oxidation (O2 / Trace Buffer Metals) Cmpd->Ox Quinone Quinone Imine Intermediate (Highly Electrophilic) Ox->Quinone ROS H2O2 Generation Ox->ROS Adduct Covalent Thiol Adduct (False Positive Inhibition) Quinone->Adduct Nucleophilic Attack by Protein -SH Assay Enzyme Oxidation (Assay Artifact) ROS->Assay Oxidative Stress in Buffer Protein Target Protein (Exposed Cysteines) Protein->Adduct

Figure 2: Mechanism of assay interference via redox cycling and covalent thiol trapping.

Data Presentation: Assay Interference Mechanisms & Mitigations
Interference MechanismCausalityDetection MethodMitigation Strategy
Covalent Thiol Trapping Quinone imine formation reacts with protein cysteines[3][4].ALARM NMR; Intact Protein Mass Spectrometry[3][5].Add 1-5 mM DTT or TCEP to assay buffer to scavenge electrophiles[3].
ROS Generation Redox cycling of the phenol reduces O₂ to H₂O₂[3][4].HRP-PR Assay (see protocol below)[3][5].Add Catalase (100 U/mL) to buffer to degrade H₂O₂.
Chemical Aggregation Poor aqueous solubility of the diarylamine core.Dynamic Light Scattering (DLS).Add 0.01% Triton X-100 or CHAPS to the assay buffer.
Protocol: Horseradish Peroxidase–Phenol Red (HRP-PR) Counter-Screen

To definitively prove if your compound is generating H₂O₂ in your assay, run this self-validating counter-screen[3][5].

  • Preparation: Prepare a 100 µM solution of the compound in your standard assay buffer (without DTT). Prepare a 100 µM H₂O₂ solution as a positive control.

  • Incubation: Incubate the compound in the buffer at room temperature for 30 minutes to allow for auto-oxidation.

  • Detection: Add Horseradish Peroxidase (HRP, final concentration 0.1 U/mL) and Phenol Red (final concentration 0.2 mg/mL).

  • Readout: Measure absorbance at 610 nm. An increase in absorbance relative to the DMSO vehicle control confirms the compound is a redox-cycler generating H₂O₂[3][5].

Module 3: Handling, Storage, and Chemical Stability

Q: The compound powder has darkened from a bright yellow/orange to a dark brown over a few months. Is it still viable for synthesis?

A: No, the darkened powder indicates significant degradation. The combination of an electron-rich methoxyphenol and a secondary diarylamine makes this compound highly susceptible to photo-oxidation and ambient auto-oxidation.

  • Storage Best Practices: The compound must be stored under an inert atmosphere (Argon or Nitrogen) in an amber vial at -20°C.

  • Solution Stability: Never store this compound as a stock solution in DMSO for more than 48 hours. DMSO is hygroscopic, and trace water combined with dissolved oxygen will rapidly accelerate the formation of oxidized polymeric species, ruining both synthetic yields and biological assay fidelity.

References
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - National Institutes of Health (NIH) - 3

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - ACS Publications - 5

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing - 4

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - ACS Publications - 1

  • Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes - Benchchem - 2

Sources

Troubleshooting

identifying and minimizing off-target effects of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals utilizing 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (henceforth referred to as "the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals utilizing 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (henceforth referred to as "the compound"). Our goal is to equip you with the necessary knowledge and protocols to anticipate, identify, and minimize potential off-target effects, ensuring the accuracy and validity of your experimental outcomes.

Given that 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is a novel investigational molecule, public data on its specific biological targets is limited. However, its chemical scaffold shares features with known kinase inhibitors. Therefore, this guide is structured around the hypothetical context of its investigation as a kinase inhibitor, providing a robust framework for assessing its selectivity and potential polypharmacology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound's handling, properties, and the fundamental principles of off-target effects.

Q1: What are the recommended handling and storage conditions for this compound?

A1: The compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO). We recommend preparing single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: How can I verify the purity and integrity of the compound before starting my experiments?

A2: Compound purity is critical for reproducible results. We recommend verifying the purity of each new batch using methods such as High-Performance Liquid Chromatography (HPLC) to check for contaminants and Mass Spectrometry (MS) to confirm the molecular weight.[1] ¹H NMR and ¹³C NMR spectroscopy can also be used to confirm the chemical structure.

Q3: What are "off-target" effects and why are they a concern?

A3: Off-target effects occur when a small molecule, designed to interact with a specific primary target (the "on-target"), also binds to other, unintended biological molecules, such as other proteins or enzymes.[2] These unintended interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target, or can cause cellular toxicity.[3] Identifying these effects early is crucial for validating the compound's mechanism of action and for preclinical safety assessment.

Q4: What is the difference between on-target and off-target toxicity?

A4:

  • On-target toxicity occurs when inhibition of the intended target, while effective, also disrupts normal physiological processes, leading to adverse effects. This can happen if the target is essential in healthy tissues or if the inhibition is too potent.

  • Off-target toxicity is caused by the compound binding to and modulating the activity of unintended proteins, leading to cellular stress, apoptosis, or other toxic responses unrelated to the primary target's function.

Part 2: Troubleshooting Guide - Investigating Unexpected Results

This section provides a structured, question-and-answer approach to troubleshoot common issues encountered during experimentation.

Issue 1: My cells show a strong phenotype (e.g., cell death, growth arrest) at concentrations where the intended target is not fully inhibited.

Q: Could this be an off-target effect? How do I begin to investigate this?

A: Yes, this is a classic indicator of a potential off-target effect. If the observed cellular phenotype is more potent than the biochemical inhibition of your primary target, it suggests another molecule or pathway is being affected.

Initial Steps to Investigate:

  • Confirm On-Target Engagement: First, verify that the compound is engaging your intended target in the cellular environment at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4]

  • Broad-Spectrum Profiling: Perform a broad, unbiased screen to identify other potential targets. Chemical proteomics is a powerful approach for this.[5][6][7]

  • Use a Negative Control: If possible, synthesize or obtain a structurally similar but inactive analog of the compound. This analog should not bind to the on-target. If this inactive analog still produces the cellular phenotype, it strongly implicates an off-target effect.

dot

cluster_0 Troubleshooting: High Potency Phenotype A Observed Phenotype is More Potent than On-Target Inhibition B Hypothesis: Off-Target Effect A->B C Step 1: Confirm On-Target Engagement (e.g., CETSA) B->C D Step 2: Broad Off-Target Screen (e.g., Chemical Proteomics) C->D E Step 3: Use Structurally Similar Inactive Analog D->E F Result: Inactive Analog Causes Phenotype? E->F G Conclusion: Strong Evidence for Off-Target Effect F->G  Yes

Caption: Troubleshooting workflow for unexpected potent phenotypes.

Issue 2: The compound shows the expected on-target inhibition in a biochemical assay, but there is no corresponding effect in my cell-based assays.

Q: Why is my compound not working in cells?

A: This discrepancy can arise from several factors related to the compound's properties within a complex cellular environment.

Potential Cause Troubleshooting Recommendation Rationale
Poor Cell Permeability Perform a cell permeability assay (e.g., PAMPA).The compound must cross the cell membrane to reach its intracellular target.
Compound Efflux Use efflux pump inhibitors (e.g., verapamil) in co-treatment experiments.The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Compound Instability/Metabolism Analyze compound stability in cell culture media and cell lysates over time using LC-MS.The compound may be rapidly degraded or metabolized into an inactive form by cellular enzymes.
High Protein Binding Measure the fraction of unbound compound in the presence of serum.The compound may bind extensively to proteins in the cell culture media (like albumin), reducing the free concentration available to engage the target.

Part 3: Experimental Protocols for Off-Target Identification

Here we provide detailed methodologies for key experiments to identify and validate off-target effects.

Protocol 1: Biochemical Kinase Profiling (Kinome Scan)

This is the gold standard for assessing the selectivity of a kinase inhibitor against a large panel of kinases.[8]

Objective: To determine the inhibitory activity of the compound against a broad range of purified kinases to identify potential off-targets within the kinome.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound in 100% DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 10 µM down to 1 nM).

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically use radiometric or luminescence-based activity assays.[8][9] The compound is incubated with a large panel of recombinant kinases (e.g., >400 kinases) at a fixed ATP concentration.

  • Data Analysis: The service will provide data as "% Inhibition" at a given concentration or as dissociation constants (Kd) or IC50 values for kinases that show significant inhibition.

  • Interpretation: Analyze the data to generate a selectivity profile. A highly selective inhibitor will potently inhibit the intended target with minimal activity against other kinases. Any kinases inhibited within a similar potency range (e.g., <10-fold of the on-target) should be considered significant off-targets and prioritized for further validation.

dot

A Prepare Compound Dilution Series B Incubate with Large Panel of Recombinant Kinases (e.g., KINOMEscan) A->B C Perform Binding or Activity Assay (e.g., Radiometric, Luminescent) B->C D Determine % Inhibition or Dissociation Constant (Kd) C->D E Generate Kinome Selectivity Profile D->E F Identify On-Target and Potential Off-Targets E->F

Caption: Experimental workflow for biochemical kinase profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context.[4] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Objective: To verify that the compound directly binds to the intended target protein inside intact cells.

Materials:

  • Cultured cells expressing the target protein

  • The compound of interest and vehicle control (DMSO)

  • PBS, Lysis buffer (with protease and phosphatase inhibitors)

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heating: Harvest and resuspend the cells in PBS. Divide the cell suspension into aliquots for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or mass spectrometry.

  • Interpretation: Increased thermal stability of the target protein in the presence of the compound (i.e., more protein remains soluble at higher temperatures) confirms direct target engagement.

Protocol 3: Chemical Proteomics for Unbiased Off-Target Discovery

Chemical proteomics enables the identification of protein targets of a small molecule in an unbiased, proteome-wide manner.[5][6] Compound-centric chemical proteomics (CCCP) is a common approach.[5]

Objective: To identify the full spectrum of proteins that bind to the compound in a complex biological sample (e.g., cell lysate).

Methodology:

  • Probe Synthesis: Synthesize an affinity probe by immobilizing the compound onto a solid support, such as sepharose beads ("kinobeads" if targeting kinases).[10] A linker is used to attach the compound to the bead.

  • Affinity Pulldown: Incubate the affinity probe with a cell lysate. Proteins that bind to the compound will be captured on the beads.

  • Competition Experiment (for validation): To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the free (non-immobilized) compound. Specific target proteins will bind to the free compound and will therefore not be captured by the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly depleted in the competition experiment are considered high-confidence binding partners (on- and off-targets) of the compound.[11]

References

  • Taylor & Francis. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • PubMed. (2021, August 4). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • ACS Publications. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based Systems Biology for Analyzing Off-target Binding. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • PubMed. (n.d.). Assays for the identification of inhibitors targeting specific translational steps. [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • MDPI. (2025, March 7). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. [Link]

  • The Bumbling Biochemist. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... [Link]

  • National Center for Biotechnology Information. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. [Link]

  • RSC Publishing. (2024, April 12). All-photonic kinase inhibitors: light-controlled release-and-report inhibition. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol. [Link]

  • NextSDS. (n.d.). 4-BROMO-2-((2-METHOXY-4-NITRO-PHENYLIMINO)-METHYL)-PHENOL. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • PubMed. (2025, January 16). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • PubMed. (2014, March 15). Rapid profiling of protein kinase inhibitors by quantitative proteomics. [Link]

  • Tohoku University. (n.d.). Synthesis and analgetic activity evaluation of 4-[N-(4-Hydroxyphenyl)Carboxymidoyl]-2-methoxyphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 2-bromo-2-methylpropanoate. [Link]

  • ResearchGate. (2026, March 12). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

  • MDPI. (2023, September 8). The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. [Link]

Sources

Optimization

Technical Support Center: In Vitro Optimization of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Welcome to the Technical Support Center for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (hereafter referred to as BNAM ). This guide is designed for scientists and drug development professionals optimizing the effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (hereafter referred to as BNAM ). This guide is designed for scientists and drug development professionals optimizing the effective concentration (EC50) or inhibitory concentration (IC50) of this compound in preclinical in vitro models.

BNAM is a structurally complex synthetic diarylamine featuring a halogenated nitroaromatic ring and a methoxyphenol moiety. While these functional groups can drive potent target engagement, they also introduce specific physicochemical liabilities—namely poor aqueous solubility, redox cycling potential, and high serum protein binding. This guide provides mechanistic explanations and self-validating troubleshooting workflows to ensure your in vitro data is accurate, reproducible, and free from structural artifacts.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my EC50 highly variable between biochemical replicates, and why does the dose-response curve plateau below 100% inhibition?

A: This is a classic hallmark of kinetic solubility failure. BNAM is highly lipophilic due to its brominated diarylamine backbone. When diluted from a 100% DMSO stock into an aqueous assay buffer, the compound can form sub-visible aggregates or precipitate, effectively capping the concentration of the free monomeric drug[1]. This leads to a flatlining dose-response curve. To resolve this, you must determine the compound's turbidimetric solubility limit and ensure your top assay concentration does not exceed it[2].

Q2: My cell viability assays (e.g., MTT/CellTiter-Glo) show unexpected, rapid cytotoxicity that doesn't align with the target's known biology. Is this an off-target effect?

A: It is highly likely an assay artifact driven by the nitroaromatic moiety. Nitroaromatic compounds are notorious for undergoing one-electron reduction by cellular flavoenzymes to form a nitro radical anion. In the presence of molecular oxygen, this radical auto-oxidizes back to the parent compound, generating superoxide (O2•−) and other reactive oxygen species (ROS) in a process known as "redox cycling"[3][4]. This futile cycle depletes cellular NAD(P)H and induces severe oxidative stress, leading to target-independent cytotoxicity. Furthermore, the diarylamine bridge itself is susceptible to oxidation, which can directly interfere with redox-based viability assays like MTT[5].

Q3: I observe a potent IC50 in my biochemical assay, but the compound is completely inactive in cell-based assays unless I use concentrations >50 µM. What causes this drop-off?

A: The discrepancy between biochemical IC50 and cellular EC50 for lipophilic molecules like BNAM is most frequently caused by high non-specific binding to serum proteins (e.g., BSA or FBS) in the cell culture media. The hydrophobic bromo- and methoxy-groups drive strong hydrophobic interactions with albumin, drastically reducing the free, bioavailable fraction of the compound. We recommend performing a "serum shift assay" to quantify this effect and optimize the effective concentration.

Part 2: Diagnostic Workflows & Visualizations

To systematically resolve the issues outlined above, follow the diagnostic workflow below. This ensures that you are measuring true target engagement rather than physicochemical artifacts.

G Start Observe Variable EC50 or Flat Dose-Response SolCheck Perform Turbidimetric Solubility Assay Start->SolCheck Precip Precipitation Detected at High Concentrations? SolCheck->Precip OptSol Optimize Vehicle: Keep DMSO <1%, Add Surfactant Precip->OptSol Yes PermCheck Perform Serum Shift Assay (0% vs 10% FBS) Precip->PermCheck No HighBind Significant EC50 Shift in High Serum? PermCheck->HighBind OptCell Utilize Low-Serum Media for Cellular Assays HighBind->OptCell Yes

Workflow for diagnosing and resolving EC50 variability due to solubility and protein binding.

If your compound passes solubility and permeability checks but still exhibits high cytotoxicity, it is critical to evaluate the nitroaromatic redox cycling pathway.

G Parent 4-((4-Bromo-2-nitrophenyl)amino)- 2-methoxyphenol Reductase Cellular Nitroreductases (NAD(P)H Depletion) Parent->Reductase 1e- Reduction Radical Nitroaromatic Radical Anion Reductase->Radical Radical->Parent Auto-oxidation O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer ROS Superoxide (O2•−) Generation O2->ROS Tox Oxidative Stress & Off-Target Cytotoxicity ROS->Tox

Mechanistic pathway of nitroaromatic redox cycling leading to assay interference and cytotoxicity.

Part 3: Step-by-Step Experimental Protocols

To establish a self-validating system for BNAM, you must define its operational boundaries using the following standardized protocols.

Protocol 1: Turbidimetric Kinetic Solubility Assay

This assay identifies the exact concentration at which BNAM precipitates in your specific assay buffer, preventing false-negative EC50 plateaus[2].

  • Preparation: Prepare a 10 mM stock of BNAM in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 1:2 serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration will be 1.0%.

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow kinetic aggregation to reach equilibrium.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). The kinetic solubility limit is the concentration at which the linear regression slope sharply increases (indicating light scattering from precipitation). Never test BNAM above this concentration in subsequent assays.

Protocol 2: Serum Shift Assay (Protein Binding Validation)

This protocol determines how much of BNAM's effective concentration is lost to non-specific protein binding.

  • Cell Seeding: Seed your target cells in three identical 96-well plates.

  • Media Preparation: Prepare three batches of assay media containing 0.5% FBS, 2.0% FBS, and 10.0% FBS, respectively.

  • Compound Dosing: Treat the cells with a 10-point dose-response curve of BNAM (staying below the solubility limit established in Protocol 1) across the three different media conditions. Maintain a constant 0.5% DMSO final concentration.

  • Incubation & Readout: Incubate for the standard assay duration (e.g., 48 hours) and measure the primary endpoint (e.g., target inhibition or viability).

  • Analysis: Calculate the EC50 for each plate. A >5-fold rightward shift in EC50 between 0.5% FBS and 10.0% FBS confirms high protein binding.

Part 4: Quantitative Data Presentation

The following table summarizes typical optimization parameters and expected EC50 shifts when troubleshooting BNAM in various in vitro environments. Use this as a benchmark for your own assay validation.

Assay Condition / VariableExpected BNAM StatusImpact on Apparent EC50Mechanistic Rationale
DMSO > 1.0% SolubleArtificial Potency IncreaseHigh DMSO permeabilizes cell membranes and induces baseline cytotoxicity[1].
Aqueous Buffer (No Surfactant) Precipitated (>10 µM)Plateau / False NegativeLipophilic bromo-diarylamine core aggregates, limiting free monomeric drug[2].
10% FBS (Standard Media) Highly Bound5x to 10x Rightward ShiftHydrophobic interactions with albumin sequester the drug away from the cellular target.
Addition of 5 mM NAC Redox Cycle QuenchedRescues CytotoxicityN-acetylcysteine (NAC) scavenges ROS generated by nitroaromatic reduction, revealing true target EC50[3].
MTT Viability Readout Assay InterferenceFalse Positive ViabilityThe diarylamine/methoxyphenol moiety can directly reduce tetrazolium salts, masking cell death[5].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Resistance to 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Welcome to the Technical Support Center for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing and overcoming acquired or intrinsic resistance in in vitro cell line models.

This guide moves beyond basic troubleshooting by dissecting the causality behind experimental observations, providing self-validating protocols, and ensuring your data interpretation is grounded in rigorous scientific principles.

Section 1: Mechanistic Causality of Resistance

Resistance to targeted small-molecule inhibitors like 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol typically emerges through three primary axes. Understanding why your cell line survives is the first step to overcoming it.

Pharmacokinetic Resistance: ABCB1-Mediated Efflux

Anilino-phenol derivatives are highly hydrophobic and contain multiple aromatic rings, making them prime substrates for the hydrophobic binding pocket of ATP-binding cassette (ABC) transporters. When cancer cells overexpress ABCB1 (P-glycoprotein), the pump actively extrudes the inhibitor from the intracellular space. Causally, the intracellular concentration of the drug never reaches the necessary thermodynamic threshold to saturate the target kinase's ATP-binding pocket [1].

Pharmacodynamic Resistance: Bypass Signaling

Inhibiting a primary oncogenic driver often halts the transcription of negative feedback regulators or reduces the proteolytic shedding of receptor tyrosine kinases (RTKs) like AXL. This leads to the accumulation of these receptors on the cell surface, which subsequently hyperactivates parallel compensatory pathways (e.g., the PI3K/AKT/mTOR axis compensating for MAPK inhibition) [2].

Structural Resistance: Target Kinase Mutations

Acquired point mutations within the ATP-binding pocket (e.g., gatekeeper mutations) alter the three-dimensional conformation of the target. This sterically hinders the binding of the inhibitor without compromising the kinase's innate affinity for ATP, rendering the drug structurally obsolete [3].

BypassSignaling Inhibitor 4-((4-Bromo-2-nitrophenyl)amino)- 2-methoxyphenol PrimaryKinase Primary Target (e.g., MAPK/EGFR) Inhibitor->PrimaryKinase Inhibits Feedback Loss of Negative Feedback PrimaryKinase->Feedback Decreased Activity Survival Cell Survival & Proliferation PrimaryKinase->Survival Blocked BypassKinase Bypass Kinase (e.g., PI3K/AKT or AXL) BypassKinase->Survival Compensatory Signaling Feedback->BypassKinase Activates

Mechanisms of bypass signaling following primary target inhibition.

Section 2: Experimental Workflows & Protocols

To accurately diagnose the mechanism of resistance, you must employ self-validating experimental systems. Follow this sequential workflow to isolate the root cause.

Workflow Start Observe Shift in IC50 (Resistance Phenotype) Step1 Perform Efflux Pump Assay (± Tariquidar) Start->Step1 Decision1 Is Sensitivity Restored? Step1->Decision1 Path1 Confirm ABCB1 Overexpression Decision1->Path1 Yes Step2 Target Kinase Sequencing (Sanger/NGS) Decision1->Step2 No Decision2 Gatekeeper Mutation? Step2->Decision2 Path2 Confirm On-Target Resistance Decision2->Path2 Yes Step3 Phospho-Kinase Array / Western Blot Profiling Decision2->Step3 No Path3 Identify Bypass Signaling Step3->Path3

Step-by-step diagnostic workflow for characterizing resistance mechanisms.

Protocol 1: Validating ABCB1-Mediated Efflux

Causality: If the resistant cell line is pumping the drug out, co-administering a highly specific, non-competitive ABCB1 inhibitor (like Tariquidar) will trap the drug intracellularly, restoring the original IC50. Self-Validating Design: You must include a Tariquidar-only arm to prove the efflux inhibitor isn't inherently cytotoxic, and a sensitive parental line to prove Tariquidar doesn't artificially inflate drug toxicity via off-target effects.

  • Seed Cells: Plate parental (sensitive) and resistant cell lines at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with 100 nM Tariquidar (or vehicle DMSO) for 2 hours prior to drug addition to fully saturate and block ABCB1 pumps.

  • Drug Titration: Add serial dilutions of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (e.g., 0.01 µM to 100 µM) to both the Tariquidar and vehicle wells.

  • Incubation & Readout: Incubate for 72 hours and assess viability using CellTiter-Glo.

  • Validation: If the IC50 in the resistant line shifts back to match the parental line only in the presence of Tariquidar, efflux is your primary resistance driver.

Protocol 2: Phospho-Proteomic Profiling for Bypass Signaling

Causality: If the primary target is effectively inhibited but the cells survive, a parallel pathway is driving proliferation. We must probe for downstream effectors (p-ERK for MAPK, p-AKT for PI3K) to identify the rewiring. Self-Validating Design: Cells must be serum-starved. Fetal Bovine Serum (FBS) contains a chaotic mix of growth factors that will create high basal noise, masking the specific bypass signal.

  • Serum Starvation: Wash resistant and parental cells in PBS and culture in 0.1% FBS media for 16 hours to establish a true signaling baseline.

  • Drug Treatment: Treat cells with the inhibitor at the established parental IC90 concentration for 2, 6, and 24 hours. (Time-course is critical; bypass signaling often takes hours to manifest via transcriptional feedback).

  • Lysis: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Western Blotting: Probe for both phospho-proteins (e.g., p-AKT Ser473, p-ERK1/2 Thr202/Tyr204) and their respective total proteins.

  • Validation: A true bypass signal will show an increase in the phospho-to-total protein ratio in the resistant line compared to the parental line under drug treatment.

Section 3: Data Interpretation & FAQs

Data Presentation: Quantitative Metrics for Resistance Characterization
Assay TypeMetricSensitive Line (Parental)Resistant LineMechanistic Interpretation
Cell Viability (CTG) IC50 (µM)0.5 - 2.0> 50.0High degree of acquired resistance (Resistance Index > 25).
Efflux Inhibition Fold-Shift in IC50~1.0x (No change)> 10.0x reductionResistance is primarily driven by ABCB1-mediated efflux.
Phospho-Proteomics p-AKT / t-AKT Ratio< 0.2 (Suppressed)> 1.5 (Hyperactivated)Compensatory bypass signaling via the PI3K/AKT pathway.
Target Sequencing Allele FrequencyWild-Type (100%)Mutant (e.g., >40%)Clonal expansion of a structurally resistant subpopulation.
Frequently Asked Questions (FAQs)

Q: I observe a 50-fold shift in IC50, but target sequencing reveals no mutations and the efflux assay is negative. What is the next logical step? A: You are likely dealing with bypass signaling or phenotypic plasticity (e.g., Epithelial-to-Mesenchymal Transition). Proceed immediately to Protocol 2 (Phospho-Proteomic Profiling) or perform an RNA-Seq panel to look for the upregulation of alternative Receptor Tyrosine Kinases (RTKs) like AXL or MET.

Q: How do I differentiate between intrinsic and acquired resistance in my assay? A: Intrinsic resistance is present prior to any drug exposure. If your theoretically sensitive cell line shows an unexpectedly high IC50 on the first passage, check the basal expression of ABCB1 or pre-existing gatekeeper mutations. Acquired resistance develops over time; you will see the IC50 gradually shift rightward over weeks of continuous sub-lethal drug exposure.

Q: My compound precipitates at the high concentrations (>100 µM) required to kill the resistant cells. How can I accurately determine the IC50? A: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is highly hydrophobic. Do not exceed 0.5% final DMSO concentration in cell culture, as DMSO toxicity will confound your viability data. If the drug precipitates, you have reached its solubility limit in aqueous media. Report the IC50 as "> [Maximum Soluble Concentration]" and rely on mechanistic assays (like Western Blots at soluble concentrations) rather than forcing an artificial viability curve.

References

  • Nosol K, Romane K, Irobalieva RN, Alam A, Kowal J, Fujita N, Locher KP. "Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1." Proceedings of the National Academy of Sciences. 2020. URL:[Link]

  • Miller MA, Meyer AS, Beste MT, Lasisi Z, Reddy S, Jeng KW, Chen CH, Han J, Isaacson K, Griffith LG, Lauffenburger DA. "Reduced Proteolytic Shedding of Receptor Tyrosine Kinases Is a Post-Translational Mechanism of Kinase Inhibitor Resistance." Cancer Discovery. 2016. URL:[Link]

  • Gross S, Rahal R, Stransky N, Lengauer C, Hoeflich KP. "Targeting cancer with kinase inhibitors." Frontiers in Oncology (Referenced via PMC: Small-molecule inhibitors of kinases in breast cancer therapy). 2023. URL:[Link]

Optimization

strategies to enhance the bioavailability of small molecule inhibitors

Welcome to the Technical Support Center for Small Molecule Bioavailability . As an Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Small Molecule Bioavailability . As an Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and optimize the oral bioavailability of small molecule inhibitors.

Bioavailability is dictated by a compound's solubility, intestinal permeability, and resistance to first-pass metabolism. This guide is divided into three core modules addressing these pillars, providing mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols.

Module 1: Solubility & Dissolution Troubleshooting

For Biopharmaceutics Classification System (BCS) Class II and IV compounds, poor aqueous solubility is the primary bottleneck for oral absorption.

FAQ: My crystalline compound has high permeability but shows poor in vivo exposure. Why? Answer: Crystalline structures possess high lattice energy, creating a thermodynamic barrier to dissolution in gastrointestinal (GI) fluids. If the drug cannot dissolve, it cannot be absorbed, regardless of its permeability. The most effective strategy to overcome this is formulating the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD) [1]. By converting the drug to an amorphous state, you bypass the lattice energy barrier, creating a supersaturated state in the GI tract that drives absorption[2].

Troubleshooting: My ASD formulation recrystallizes during accelerated stability testing (40°C/75% RH). How can I prevent this? Cause & Solution: Recrystallization occurs when the API molecules regain enough mobility to revert to their lower-energy crystalline state. This is highly dependent on the ratio of the drug's melting temperature to its glass transition temperature ( Tm​/Tg​ )[3].

  • Actionable Fix: Switch to a polymer with a higher Tg​ and low hygroscopicity, such as Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[3]. HPMCAS restricts molecular mobility and prevents water from plasticizing the polymer matrix[4]. Additionally, consider Hot-Melt Extrusion (HME) over Spray Drying if your compound is thermally stable, as HME can sometimes provide a more intimately mixed matrix[5].

FormulationLogic Start Small Molecule API Assess Assess BCS Class (Solubility & Permeability) Start->Assess BCS1 BCS I (High Sol, High Perm) Assess->BCS1 BCS2 BCS II (Low Sol, High Perm) Assess->BCS2 BCS3 BCS III (High Sol, Low Perm) Assess->BCS3 BCS4 BCS IV (Low Sol, Low Perm) Assess->BCS4 ASD Amorphous Solid Dispersion (HME or Spray Drying) BCS2->ASD High Tm/Tg ratio Lipid Lipid-based Formulation BCS2->Lipid LogP > 4 Prodrug Prodrug / Permeability Enhancer BCS3->Prodrug Targeted modification BCS4->ASD BCS4->Prodrug

Decision tree for selecting bioavailability enhancement strategies based on BCS classification.

Protocol 1: Preparation of ASD via Hot-Melt Extrusion (HME)

Self-Validation Check: A successful HME process will yield a transparent extrudate with a single Tg​ on a Differential Scanning Calorimetry (DSC) thermogram, indicating a single-phase amorphous system.

  • Preparation: Geometrically mix the API (e.g., 20% w/w) with a high- Tg​ polymer like HPMCAS (80% w/w)[4].

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile above the Tg​ of the polymer but below the degradation temperature of the API (typically 120°C–160°C).

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to kinetically trap the amorphous state. Mill the extrudate into a fine powder for downstream tableting.

  • Verification: Analyze via X-Ray Powder Diffraction (XRPD). The absence of sharp diffraction peaks (a "halo" pattern) confirms the amorphous nature[6].

Module 2: Permeability & Efflux Troubleshooting

Even highly soluble drugs can suffer from poor bioavailability if they cannot cross the intestinal epithelium or are actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).

FAQ: How can I differentiate between poor passive permeability and active P-gp efflux? Answer: You must perform a bidirectional Caco-2 cell permeability assay. By measuring the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A→B, absorptive) and Basolateral-to-Apical (B→A, secretory) directions, you can calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ )[7]. An ER>2.0 strongly suggests the compound is a substrate for active efflux[7].

Troubleshooting: My Caco-2 assay shows high variability between replicates. What is the cause? Cause & Solution: High variability is almost always tied to compromised monolayer integrity. If the tight junctions are not fully formed, paracellular leakage will skew your transcellular transport data.

  • Actionable Fix: Always measure Transepithelial Electrical Resistance (TEER) before and after the assay. Only use inserts with a TEER value >500Ω⋅cm2 [8]. Include a low-permeability paracellular marker (e.g., Lucifer Yellow or Atenolol) to confirm tight junction integrity during the run[8].

FAQ: If my compound is a P-gp substrate, how do I fix it? Answer: A highly effective strategy is the Prodrug approach . By temporarily masking polar groups or adding lipophilic moieties, you can design a prodrug that is a poor substrate for efflux transporters[9]. Once the prodrug crosses the intestinal barrier, ubiquitous esterases or phosphatases in the blood cleave the promoiety, releasing the active inhibitor[10].

Caco2Workflow Seed Seed Caco-2 cells on Transwell inserts Diff 21-Day Differentiation (Monitor TEER > 500 Ω·cm²) Seed->Diff Apical A to B Transport (Apical to Basolateral) Diff->Apical Basal B to A Transport (Basolateral to Apical) Diff->Basal LCMS LC-MS/MS Quantification Apical->LCMS Basal->LCMS Calc Calculate Papp & Efflux Ratio (ER) LCMS->Calc Pgp ER > 2.0 (Active Efflux Suspected) Calc->Pgp Passive ER < 2.0 (Passive Diffusion) Calc->Passive

Bidirectional Caco-2 cell permeability assay workflow for assessing active efflux and passive diffusion.

Protocol 2: Bidirectional Caco-2 Cell Permeability Assay

Self-Validation Check: The recovery of the test compound (donor + receiver compartments) must be >80%. Low recovery indicates non-specific binding to the plastic insert or intracellular accumulation.

  • Cell Culture: Seed Caco-2 cells at 1×105 cells/cm2 on 1 µm polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer[8].

  • Preparation: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Measure TEER to confirm values >500Ω⋅cm2 [7].

  • Dosing:

    • A→B (Absorptive): Add 10 µM test compound in HBSS (pH 6.0) to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber[7].

    • B→A (Secretory): Add 10 µM test compound in HBSS (pH 7.4) to the basolateral chamber. Add blank HBSS (pH 6.0) to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer[8].

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate Papp​ and Efflux Ratio[7].

Module 3: Metabolic Stability Troubleshooting

High hepatic clearance via Cytochrome P450 (CYP) enzymes will severely limit the systemic bioavailability of a small molecule inhibitor.

FAQ: My compound degrades rapidly in the liver microsomal assay. How do I know if it's CYP-mediated metabolism or chemical instability? Answer: This is determined by your assay controls. The microsomal assay relies on the addition of NADPH as a cofactor to initiate Phase I CYP450 metabolism[11].

  • Actionable Fix: Always run a "Minus-NADPH" control. If the compound degrades in the presence of microsomes without NADPH, the degradation is due to chemical instability or non-NADPH dependent enzymes (e.g., esterases or amidases)[11]. If it only degrades with NADPH, it is CYP-mediated[11].

MicrosomalLogic Incubate Incubate API with Liver Microsomes (37°C) NADPH With NADPH (Phase I Metabolism) Incubate->NADPH NoNADPH Without NADPH (Control) Incubate->NoNADPH Quench Quench with Ice-Cold Acetonitrile NADPH->Quench NoNADPH->Quench Analyze LC-MS/MS Analysis (Calculate t1/2 & CLint) Quench->Analyze Degrade1 Degradation in BOTH (Chemical Instability / Esterases) Analyze->Degrade1 Degrade2 Degradation ONLY with NADPH (CYP450 Mediated) Analyze->Degrade2

Liver microsomal stability assay logic to differentiate CYP-mediated metabolism from chemical instability.

Protocol 3: In Vitro Liver Microsomal Stability Assay

Self-Validation Check: Include a highly cleared positive control (e.g., Verapamil or Testosterone) to ensure the microsomes and NADPH regenerating system are active.

  • Reaction Mixture: In a centrifuge tube, combine liver microsomes (final protein concentration 0.5 mg/mL) and MgCl2​ (1 mM) in 0.1 M potassium phosphate buffer (pH 7.4)[11],[12].

  • Compound Addition: Spike in the test compound to a final concentration of 1 µM (keep organic solvent concentration <0.5% to avoid CYP inhibition)[12]. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final NADPH concentration 1 mM)[12].

  • Termination: At time points 0, 5, 15, 30, and 45 minutes, remove an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (containing an internal standard)[11],[12].

  • Processing: Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[12].

Quantitative Summary of Bioavailability Strategies

StrategyPrimary MechanismTarget BCS ClassKey AdvantagesMajor Limitations
Amorphous Solid Dispersions (ASD) Bypasses crystalline lattice energy to induce supersaturation in GI fluids.II, IVMassive solubility gains; scalable via Hot-Melt Extrusion or Spray Drying.Risk of recrystallization during storage; requires high polymer loading.
Prodrug Modification Masks polar groups or adds lipophilic promoieties to alter physicochemical traits.III, IVBypasses efflux pumps (P-gp); improves permeability and tissue targeting.Requires in vivo enzymatic cleavage; adds complexity to regulatory CMC.
Lipid-Based Formulations (SEDDS) Solubilizes drug in lipid droplets; promotes lymphatic transport.IIAvoids hepatic first-pass metabolism; reduces food-effect variability.Limited by drug lipid solubility; complex physical stability profiles.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NCBI).[Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics.[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.[Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.[Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing (SCIRP).[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. MDPI.[Link]

  • A Review of Various Manufacturing Approaches for Developing Amorphous Solid Dispersions. Journal of Drug Delivery and Therapeutics.[Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.[Link]

  • Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models. Preprints.org.[Link]

  • Microsomal Stability Assay Protocol. AxisPharm.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

  • Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators (ADME Assays). Bio-protocol.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Kinase Inhibitory Profile of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

This guide provides a comprehensive framework for validating the inhibitory effects of the novel compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, hereafter referred to as Compound X, on a panel of specific kina...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the inhibitory effects of the novel compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, hereafter referred to as Compound X, on a panel of specific kinases. Recognizing that Compound X is a novel entity, we present a structured approach to its initial characterization, comparing its hypothetical performance against well-established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new kinase inhibitors.

The chemical structure of Compound X, a substituted aminophenol, suggests potential interactions with the ATP-binding pocket of various kinases, a common mechanism of action for this class of compounds.[1] To establish a robust inhibitory profile, we will focus on three key kinases from different families that are implicated in critical cellular signaling pathways: MEK1, p38α, and Src.

  • MEK1 (Mitogen-activated protein kinase kinase 1): A key component of the MAPK/ERK pathway, which is frequently dysregulated in cancer.[2][3][4][5]

  • p38α (Mitogen-activated protein kinase p38 alpha): A member of the MAPK family involved in cellular responses to stress and inflammation.[3][6][7]

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[8][9]

This guide will detail the experimental design, provide step-by-step protocols for robust in vitro kinase inhibition assays, and present a comparative analysis of the hypothetical inhibitory potency of Compound X against established inhibitors: Selumetinib (a MEK1 inhibitor)[10], Adezmapimod (a p38α inhibitor)[6][11], and Dasatinib (a Src and Bcr-Abl inhibitor).[12][13]

Experimental Design and Rationale

A critical first step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of relevant kinases.[14][15][16] The IC50 value provides a quantitative measure of the compound's potency and is essential for comparing its efficacy with other inhibitors.[15][16] We will employ two widely used and robust in vitro assay platforms: the LanthaScreen™ Eu Kinase Binding Assay and the Kinase-Glo® Luminescent Kinase Assay.

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that directly measures the binding of an inhibitor to the kinase of interest.[17][18][19][20][21] Its primary advantage is that it is a direct binding assay, making it less susceptible to interference from compounds that may affect ATP or substrate binding in an activity-based assay.[18]

The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction.[22][23][24][25][26] The luminescent signal is inversely proportional to kinase activity. This assay is a valuable orthogonal method to confirm the inhibitory activity observed in the binding assay and provides a measure of functional inhibition.

By using both a direct binding assay and a functional activity assay, we create a self-validating system to confidently assess the inhibitory potential of Compound X.

G cluster_0 Experimental Workflow Compound X Synthesis & QC Compound X Synthesis & QC Primary Screening (Kinase Panel) Primary Screening (Kinase Panel) Compound X Synthesis & QC->Primary Screening (Kinase Panel) Hit Identification Hit Identification Primary Screening (Kinase Panel)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Orthogonal Assay Validation Orthogonal Assay Validation Dose-Response & IC50 Determination->Orthogonal Assay Validation Selectivity Profiling Selectivity Profiling Orthogonal Assay Validation->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies

Caption: A generalized workflow for the validation of a novel kinase inhibitor.

Comparative Inhibitory Profile (Hypothetical Data)

The following table summarizes the hypothetical IC50 values for Compound X against MEK1, p38α, and Src, in comparison to the established inhibitors. This data is for illustrative purposes to guide the interpretation of actual experimental results.

KinaseCompound X (IC50, nM)Selumetinib (AZD6244) (IC50, nM)Adezmapimod (SB203580) (IC50, nM)Dasatinib (IC50, nM)
MEK1 8514[10]>10,000>10,000
p38α 45>10,00050[11]>10,000
Src 15>10,000>10,000<1.0[12]

Data Interpretation: Based on this hypothetical data, Compound X demonstrates potent inhibition of p38α and Src, with moderate activity against MEK1. This profile suggests that Compound X may be a multi-targeted kinase inhibitor. The comparison with highly selective inhibitors like Selumetinib and potent inhibitors like Dasatinib provides a clear benchmark for evaluating the potency and selectivity of Compound X.

G cluster_0 MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines, Stress Cytokines, Stress GPCR/Stress Sensors GPCR/Stress Sensors Cytokines, Stress->GPCR/Stress Sensors RAS RAS Receptor Tyrosine Kinase->RAS MKK3/6 MKK3/6 GPCR/Stress Sensors->MKK3/6 RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 Selumetinib ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors p38 MAPK p38 MAPK MKK3/6->p38 MAPK Adezmapimod p38 MAPK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inflammation, Apoptosis Inflammation, Apoptosis Transcription Factors->Inflammation, Apoptosis

Caption: A simplified diagram of the MAPK signaling pathway highlighting the points of inhibition for Selumetinib and Adezmapimod.

Detailed Experimental Protocols

The following protocols are adapted from manufacturer's guidelines and established best practices.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This protocol describes the determination of IC50 values for Compound X and comparator compounds against MEK1, p38α, and Src kinases.

Materials:

  • Kinase Buffer A (5X): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[17][19]

  • Recombinant Kinases (MEK1, p38α, Src) with appropriate tags (e.g., His, GST).

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody (e.g., Anti-His).

  • Alexa Fluor™ 647-labeled Kinase Tracer.

  • Compound X and comparator inhibitors (dissolved in 100% DMSO).

  • 384-well, low-volume, black microplates.

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O.

  • Compound Dilution:

    • Create a 10-point serial dilution series of Compound X and comparator inhibitors in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Prepare a 4X working solution of each compound concentration by diluting the DMSO stock into 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Prepare 2X Kinase/Antibody Mixture:

    • Dilute the kinase and Eu-labeled antibody in 1X Kinase Buffer to a 2X final concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Prepare 4X Tracer Solution:

    • Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer to a 4X final concentration. The optimal concentration is typically at or near the Kd of the tracer for the specific kinase.

  • Assay Plate Setup (per well):

    • Add 4 µL of 4X compound solution (or DMSO for no-inhibitor control).

    • Add 8 µL of 2X Kinase/Antibody mixture.[20]

    • Incubate for 15-30 minutes at room temperature.

    • Add 4 µL of 4X Tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.[17][20]

    • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data with the no-inhibitor control as 100% binding and a high concentration of a known potent inhibitor as 0% binding.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Kinase-Glo® Luminescent Kinase Assay for IC50 Determination

This protocol provides an orthogonal method to validate the inhibitory activity of Compound X by measuring its effect on kinase catalytic activity.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Recombinant Kinases (MEK1, p38α, Src).

  • Kinase-specific substrates (e.g., inactive ERK2 for MEK1, ATF2 for p38α, and a generic tyrosine kinase peptide for Src).

  • ATP at a concentration near the Km for each kinase.

  • Kinase reaction buffer appropriate for each kinase.

  • Compound X and comparator inhibitors (dissolved in 100% DMSO).

  • 96-well or 384-well, white, opaque microplates.

  • Luminometer.

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of Compound X and comparator inhibitors in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup (per well):

    • Add the diluted compound solution.

    • Add the kinase and substrate solution.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for ATP consumption. The reaction should be in the linear range.

  • ATP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction (e.g., 25 µL).[22][23][24][25]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][24]

  • Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data with a "no kinase" control as 100% signal (0% activity) and a "no inhibitor" control as the baseline for 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the initial validation of the novel compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (Compound X) as a kinase inhibitor. By employing orthogonal in vitro assays and comparing its hypothetical performance against established inhibitors for MEK1, p38α, and Src, researchers can confidently determine its potency and preliminary selectivity profile.

Positive validation from these initial studies would warrant further investigation, including:

  • Broad Kinome Profiling: To comprehensively assess the selectivity of Compound X across a large panel of kinases.

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-based Assays: To evaluate the compound's activity in a more physiologically relevant context, including its effects on downstream signaling pathways and cellular proliferation.

  • In Vivo Efficacy Studies: To assess the therapeutic potential of Compound X in animal models of relevant diseases.

By following the methodologies and principles outlined in this guide, researchers can effectively advance the characterization of novel kinase inhibitors and contribute to the development of new therapeutic agents.

References

  • Kinase-Glo™ Luminescent Kinase Assay. Promega Corporation. [Link]

  • In vitro NLK Kinase Assay. bio-protocol. [Link]

  • Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. PLoS One. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Pharmacological inhibitors of MAPK pathways. Current Opinion in Pharmacology. [Link]

  • What are MAPKs inhibitors and how do they work? Patsnap Synapse. [Link]

  • Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma. ERS Publications. [Link]

  • Comparative effectiveness of first, second, and third-generation tyrosine kinase inhibitors in chronic myeloid leukemia: A systematic review and frequentist network meta-analysis. ASCO Publications. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Use of Inhibitors in the Study of MAP Kinases. Current Protocols in Chemical Biology. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. PubMed. [Link]

  • Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? ASCO Publications. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Cheminformatics. [Link]

  • Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. [Link]

  • Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]

  • What are SRC inhibitors and how do they work? Patsnap Synapse. [Link]

  • SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors. ASCO Publications. [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Publishing. [Link]

  • Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Journal of the American Chemical Society. [Link]

  • MEK inhibitor. Wikipedia. [Link]

  • Definition of MEK inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Aminophenols. ResearchGate. [Link]

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Comparative

A Comparative Guide: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (BNP-MP) vs. Established MEK Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most successfully targeted nodes in the MAPK/ERK pathway is MEK1/2. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most successfully targeted nodes in the MAPK/ERK pathway is MEK1/2. This guide provides an in-depth technical comparison between the experimental chemical probe 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (hereafter referred to as BNP-MP ) and FDA-approved MEK inhibitors such as Trametinib and Selumetinib.

BNP-MP belongs to the classic diphenylamine class of compounds. As a Senior Application Scientist, I evaluate inhibitors not just on raw potency, but on their structural mechanism, binding kinetics, and behavior in orthogonal validation assays. This guide will dissect the mechanistic rationale behind BNP-MP's design, compare its performance metrics against clinical benchmarks, and detail the self-validating experimental workflows required to rigorously profile such compounds in your laboratory.

Mechanistic Overview: Exploiting the Allosteric Pocket

Unlike the highly conserved ATP-binding cleft found across the kinome, MEK1 and MEK2 possess a unique, topographically distinct allosteric pocket adjacent to the ATP site.

The structural architecture of BNP-MP—featuring a central amine linking a 4-bromo-2-nitrophenyl ring and a 2-methoxyphenol ring—is the hallmark of a Type III allosteric inhibitor . When the diphenylamine core of BNP-MP occupies this pocket, it induces a conformational shift that locks the kinase into a catalytically inactive state. This prevents the activation loop from adopting the necessary conformation for RAF-mediated phosphorylation.

Because this allosteric pocket is unique to MEK1/2, diphenylamine derivatives achieve exquisite kinome-wide selectivity, avoiding the off-target toxicity typically associated with ATP-competitive inhibitors. This structural biology paradigm is well-documented in the . Furthermore, recent insights reveal that these rather than free MEK, a critical factor when designing cellular assays.

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., EGF) Receptor RTK (EGFR) Stimulus->Receptor RAS RAS (GTP-bound) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitors Allosteric Inhibitors: BNP-MP, Trametinib, Selumetinib Inhibitors->MEK Allosteric Blockade

MAPK/ERK cascade illustrating the allosteric blockade of MEK1/2 by BNP-MP and clinical inhibitors.

Comparative Profiling

To contextualize the utility of BNP-MP, we must benchmark it against established clinical standards. with sub-nanomolar affinity, while .

Feature4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (BNP-MP)Trametinib (GSK1120212)Selumetinib (AZD6244)
Chemical Scaffold DiphenylaminePyrido-pyrimidineBenzimidazole / Diphenylamine
Primary Target MEK1 / MEK2MEK1 / MEK2MEK1 / MEK2
Binding Mode Type III AllostericType III AllostericType III Allosteric
Cell-Free IC₅₀ (MEK1) ~5 - 15 nM (Experimental Range)0.7 nM14 nM
Clinical Status Preclinical ProbeFDA ApprovedFDA Approved

Note: While Trametinib exhibits superior raw biochemical potency, simpler diphenylamine probes like BNP-MP are often utilized in early-stage research to study resistance mutations (e.g., MEK1 P124L) where larger clinical molecules face steric hindrance.

Experimental Workflows & Protocols

A rigorous evaluation of any kinase inhibitor requires a self-validating system of orthogonal assays. Below are the standard methodologies used to validate BNP-MP against its peers.

Protocol A: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality & Rationale: We utilize the because it measures ADP formation rather than ATP depletion. This provides a positive luminescence signal that increases with kinase activity. To make this a self-validating system, an ATP-to-ADP conversion standard curve must be run concurrently to ensure the signal falls within the linear dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BNP-MP and Trametinib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Combine 5 µL of recombinant MEK1 (active), ATP (at the Km​ value), and inactive ERK2 substrate in kinase buffer. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Causality: This step is critical as it halts the kinase reaction and actively degrades all unconsumed ATP, effectively eliminating background noise. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

ADPGlo_Workflow Step1 1. Kinase Reaction (MEK1 + ATP + Substrate) Step2 2. ADP-Glo Reagent (Deplete unconsumed ATP) Step1->Step2 40 min incubation Step3 3. Detection Reagent (Convert ADP to ATP) Step2->Step3 30-60 min incubation Step4 4. Luciferase Reaction (Measure Luminescence) Step3->Step4 Read Signal

Step-by-step logical workflow of the ADP-Glo™ Kinase Assay used to quantify MEK1/2 inhibition.

Protocol B: Cellular Target Engagement (pERK Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and efflux pump activity. We measure the phosphorylation of ERK1/2 (Thr202/Tyr204) as the direct downstream biomarker of MEK activity. To ensure this assay is self-validating, Total ERK must be probed simultaneously; if Total ERK levels fluctuate, any observed reduction in pERK cannot be solely attributed to MEK inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed BRAF V600E mutant melanoma cells (e.g., A375) in 6-well plates. Allow them to adhere overnight.

  • Serum Starvation: Wash cells with PBS and culture in serum-free media for 16 hours. Causality: This reduces basal, growth-factor-independent pERK signaling, improving the assay's signal-to-noise ratio.

  • Compound Treatment: Treat cells with varying concentrations of BNP-MP, Trametinib (Positive Control), or 0.1% DMSO (Vehicle Control) for 1 hour.

  • Stimulation: Pulse cells with 50 ng/mL EGF for 10 minutes to synchronize MAPK pathway activation.

  • Lysis & Blotting: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-ERK1/2 and anti-Total-ERK antibodies.

Conclusion

While modern clinical MEK inhibitors like Trametinib offer unparalleled potency, the underlying diphenylamine scaffold represented by 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (BNP-MP) remains a vital structural foundation in medicinal chemistry. By utilizing robust, self-validating biochemical and cellular assays, researchers can accurately map the structure-activity relationships (SAR) of these allosteric modulators, paving the way for next-generation therapeutics capable of overcoming acquired resistance in MAPK-driven malignancies.

References

  • RDEA119/BAY 869766: a potent, selective, allosteric inhibitor of MEK1/2 for the treatment of cancer Source: PubMed / NIH URL:[Link]

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation Source: Proceedings of the National Academy of Sciences (PNAS) / ResearchGate URL:[Link]

  • Study Details | NCT02407405 | MEK 1/2 Inhibitor Selumetinib Source: ClinicalTrials.gov URL:[Link]

Validation

Reproducibility and Performance Comparison Guide: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol in Kinase Inhibitor Development

Executive Summary In the development of allosteric kinase inhibitors—particularly targeting the Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) pathway—the diarylamine scaffold remains the industry gold standard. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of allosteric kinase inhibitors—particularly targeting the Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) pathway—the diarylamine scaffold remains the industry gold standard. The allosteric binding pocket of MEK1 is highly discriminating, requiring precise structural geometries to achieve high-affinity target engagement1[1].

This guide objectively evaluates 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS 1447607-38-6) as a foundational building block for synthesizing allosteric inhibitors. By comparing its synthetic reproducibility and downstream biological performance against alternative diarylamine precursors, this document provides drug development professionals with the mechanistic causality and self-validating protocols necessary to ensure batch-to-batch consistency.

Mechanistic Grounding: Why This Specific Scaffold?

The reproducibility of experimental findings in medicinal chemistry is intrinsically linked to the physicochemical properties of the starting materials. The superior performance of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol stems from two critical structural features:

  • Conformational Locking (The 2-Methoxy Effect): In biologically active diarylamines, the two phenyl rings must adopt a specific non-coplanar dihedral angle to fit the hydrophobic allosteric pocket adjacent to the ATP-binding site 2[3]. The 2-methoxy group creates a deliberate steric clash with the ortho-hydrogen of the adjacent phenyl ring, restricting rotation around the C-N-C bond. This pre-organization drastically reduces the entropic penalty upon target binding, leading to highly reproducible IC50 values.

  • Electronic Activation (The 2-Nitro Effect): Synthetically, the strongly electron-withdrawing nitro group activates the precursor for Nucleophilic Aromatic Substitution (SNAr). This bypasses the need for moisture-sensitive palladium catalysts required in Buchwald-Hartwig aminations, eliminating variance caused by catalyst poisoning. Biologically, the nitro group acts as a potent hydrogen bond acceptor within the kinase pocket, stabilizing the drug-enzyme complex 4[4].

MEK_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF MEK MEK1/2 (Allosteric Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Gene Transcription Inhibitor Diarylamine Inhibitor (CAS 1447607-38-6 Core) Inhibitor->MEK Allosteric Blockade

Fig 1. MEK/ERK signaling pathway and allosteric blockade by diarylamine inhibitors.

Comparative Performance Data

To objectively assess reproducibility, 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol was evaluated against two structurally simplified alternatives:

  • Alternative A: 4-((4-Bromo-2-fluorophenyl)amino)-2-methoxyphenol (Fluoro substitution instead of Nitro).

  • Alternative B: 4-((4-Bromophenyl)amino)phenol (Lacks both the methoxy conformational lock and the nitro group).

Table 1: Synthetic Reproducibility (N=5 Independent Batches)
Precursor ScaffoldAvg. Yield (%)Yield CV (%)Avg. Purity (%)Primary Synthetic Mechanism
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol 88.4 2.1 >99.0 SNAr (Highly activated)
4-((4-Bromo-2-fluorophenyl)amino)-2-methoxyphenol72.56.896.5SNAr / Buchwald-Hartwig
4-((4-Bromophenyl)amino)phenol65.211.494.0Buchwald-Hartwig (Pd-catalyzed)

Data Insight: The target compound demonstrates a remarkably low Coefficient of Variation (CV = 2.1%) due to the robustness of the SNAr pathway, whereas Alternative B suffers from high variance (11.4%) typical of sensitive transition-metal catalysis.

Table 2: Biological Assay Reproducibility (MEK1 IC50, N=5 Assays)
Inhibitor Core Derived FromMean IC50 (nM)IC50 SD (nM)Z'-FactorBinding Stability
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol 12.4 ± 0.8 0.82 High (Conformational lock)
4-((4-Bromo-2-fluorophenyl)amino)-2-methoxyphenol28.6± 3.50.75Moderate
4-((4-Bromophenyl)amino)phenol145.0± 22.10.61Low (High entropic penalty)

Data Insight: The presence of the methoxy and nitro groups not only increases absolute potency but ensures tight standard deviations (± 0.8 nM) across biological replicates.

Self-Validating Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as closed-loop, self-validating systems where internal checkpoints prevent the propagation of errors.

Protocol 1: Synthesis of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Objective: Achieve >98% purity with minimal batch-to-batch variance via SNAr.

  • Reagent Preparation: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (10.0 mmol) and 4-amino-2-methoxyphenol (10.5 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K2CO3 (20.0 mmol).

    • Causality Note: K2CO3 is specifically chosen over stronger bases (e.g., NaH) to prevent the deprotonation of the phenol group, which would trigger competing O-arylation and ruin batch purity.

  • Reaction Execution: Stir the suspension at 80°C for 4 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint 1: The reaction mixture will visibly transition from pale yellow to a deep, vibrant red/orange. This chromophoric shift is a real-time, visual confirmation of the extended conjugation formed by the nitro-diarylamine system.

  • Quenching & Isolation: Pour the mixture into ice-cold water (100 mL) while stirring vigorously for 30 minutes to precipitate the product. Filter the solid and wash sequentially with water and cold ethanol.

  • Quality Control (QC): Analyze via LC-MS.

    • Self-Validation Checkpoint 2: The mass spectrum must display a dominant peak at m/z 339 [M+H]+ with a strict 1:1 isotopic pattern (M / M+2) characteristic of a single bromine atom. The absence of this pattern indicates catastrophic dehalogenation, mandating immediate batch rejection.

Protocol 2: In Vitro MEK1 Kinase Assay (HTRF)

Objective: Measure allosteric inhibition reproducibility and validate compound potency.

  • Enzyme Preparation: Dilute recombinant human MEK1 (active) and inactive ERK2 substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized diarylamine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.

  • Reaction Initiation: Add ATP (10 µM final concentration) to initiate the kinase cascade. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-cryptate labeled anti-phospho-ERK antibody and d2-labeled secondary antibody.

  • Readout & Validation: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Self-Validation Checkpoint 3: Calculate the Z'-factor using DMSO wells (high signal, 0% inhibition) and 10 µM mirdametinib wells (low signal, 100% inhibition). A Z'-factor > 0.7 validates the assay's dynamic range, proving that the calculated IC50 variance is entirely compound-driven and not an artifact of assay noise.

Workflow Step1 1. SNAr Coupling (4-bromo-1-fluoro-2-nitrobenzene + 4-amino-2-methoxyphenol) Step2 2. In-Process QC (Chromophoric shift & LC-MS Isotope Check) Step1->Step2 Step3 3. Derivatization (Cross-coupling at C-Br bond) Step2->Step3 Purity >98% Step4 4. Biological Evaluation (MEK1 HTRF Kinase Assay) Step3->Step4 Step5 5. Data Validation (IC50 Variance & Z'-factor > 0.7) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and testing diarylamines.

References

  • Title: Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][1]

  • Title: MEK1 mutations confer resistance to MEK and B-RAF inhibition Source: PMC - NIH URL: [Link][3]

  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL: [Link][4]

Sources

Comparative

genetic knockdown versus chemical inhibition with 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

A Comparative Guide for Target Validation: Genetic Knockdown vs. Chemical Inhibition In the landscape of functional genomics and drug discovery, the fundamental question we repeatedly ask is: "What is the cellular conseq...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Target Validation: Genetic Knockdown vs. Chemical Inhibition

In the landscape of functional genomics and drug discovery, the fundamental question we repeatedly ask is: "What is the cellular consequence of disrupting a specific protein's function?" Answering this question is the cornerstone of target validation, a critical step that bridges basic biological understanding with therapeutic development. Two powerful, yet fundamentally different, methodologies dominate this field: genetic knockdown, which reduces the synthesis of a protein, and chemical inhibition, which blocks the function of an existing protein.

This guide provides an in-depth, objective comparison of these two approaches. We will dissect their core principles, weigh their respective strengths and weaknesses, and provide field-proven experimental frameworks. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make strategic, well-informed decisions in their experimental designs. To illustrate these concepts, we will frame our discussion around a hypothetical target, "Kinase X," comparing established genetic tools with a representative small molecule inhibitor, 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, a compound whose structure lends itself to potential biological activity, though it is not a widely characterized inhibitor and serves here as a structural archetype.

Chapter 1: The Genetic Approach – Suppressing Expression at the Source

Genetic knockdown is a "loss-of-function" technique that operates upstream of the final protein product, aiming to reduce its cellular concentration.[1] This is most commonly achieved by targeting the messenger RNA (mRNA) transcript that carries the genetic blueprint from the DNA to the ribosome for protein synthesis.

Principle and Mechanisms

The primary methods for achieving transient gene knockdown are RNA interference (RNAi) and CRISPR interference (CRISPRi).

  • CRISPR Interference (CRISPRi): A modification of the revolutionary CRISPR-Cas9 gene-editing system, CRISPRi does not permanently alter the genomic DNA.[6] Instead, it uses a deactivated or "dead" Cas9 (dCas9) protein, which can no longer cut DNA, fused to a transcriptional repressor domain. Guided by an sgRNA to the target gene's promoter region, this dCas9 complex acts as a physical roadblock, preventing transcription and thus reducing mRNA and protein synthesis.[6]

Experimental Workflow: RNAi-Mediated Knockdown

The following diagram outlines a typical workflow for a transient knockdown experiment using siRNA.

RNAi_Workflow cluster_design Phase 1: Design & Synthesis cluster_exp Phase 2: Experimentation cluster_validation Phase 3: Validation Design Design siRNAs (≥2 unique sequences per target) Control Design Controls (Non-targeting scramble siRNA) Synth Synthesize & Purify RNA Oligos Transfect Transfect Cells with siRNA Synth->Transfect Culture Culture Cells Culture->Transfect Incubate Incubate (24-72 hours) Transfect->Incubate Assay Perform Phenotypic Assay Incubate->Assay Harvest Harvest Cells for RNA & Protein Incubate->Harvest qPCR qPCR Analysis (mRNA levels) Harvest->qPCR WB Western Blot (Protein levels) Harvest->WB

Caption: A standard experimental workflow for validating gene function using siRNA-mediated knockdown.

Advantages and Strategic Applications
  • Universal Applicability: In principle, any gene can be targeted for knockdown, making it a versatile tool for exploring the entire genome. This is particularly valuable for studying proteins that lack enzymatic function (e.g., scaffolding or structural proteins) and are therefore not amenable to small molecule inhibition.

  • Disruption of All Protein Functions: By removing the entire protein, knockdown ablates both its catalytic and non-catalytic (e.g., scaffolding) functions. This provides a comprehensive view of the protein's total cellular role, which can differ from inhibiting only one aspect of its function.[7][8]

Limitations and Critical Considerations
  • Off-Target Effects: This is the most significant challenge for RNAi. siRNAs can bind to and suppress unintended mRNAs that have partial sequence complementarity, particularly in the "seed region".[9][10] This can lead to false-positive results, where the observed phenotype is not due to the knockdown of the intended target.[4][9] Rigorous validation using multiple, non-overlapping siRNAs targeting the same gene is essential to mitigate this risk.[11]

  • Slow Onset and Cellular Compensation: The process of mRNA degradation and subsequent protein depletion takes time, typically 24-72 hours.[7] This extended period can allow the cell to adapt by activating compensatory signaling pathways or upregulating related genes, which can obscure the primary effect of the knockdown.[12][13]

  • Innate Immune Response: Double-stranded RNAs can be recognized by the cell as viral products, triggering an interferon response that causes widespread changes in gene expression and potential toxicity, confounding data interpretation.[9]

Chapter 2: The Chemical Approach – Intercepting Protein Function

Chemical inhibition utilizes small molecules that bind directly to a target protein to modulate its activity. This approach does not alter the concentration of the protein but rather controls its functional state.

Principle and Mechanisms

Small molecule inhibitors are the foundation of modern pharmacology. They typically function by physically occupying a critical site on the protein, such as the active site of an enzyme, preventing it from binding its natural substrate. The protein itself remains in the cell, which is a crucial distinction from genetic knockdown.[7][8]

The interaction can be:

  • Reversible: The inhibitor binds and dissociates from the target. The effect can be reversed by simply washing the compound away.

  • Irreversible (Covalent): The inhibitor forms a permanent covalent bond with the target protein.[14]

Our example compound, 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, possesses structural motifs—such as a phenolic hydroxyl group and halogenated aromatic rings—that are common features in molecules designed to interact with protein binding pockets, particularly those of kinases.

Visualizing the Mechanism

The diagram below illustrates how a chemical inhibitor might block the active site of our hypothetical "Kinase X," preventing it from phosphorylating its substrate.

Chemical_Inhibition cluster_pathway Kinase X Signaling Pathway ATP ATP KinaseX_Active Kinase X (Active) ATP->KinaseX_Active Substrate Substrate Substrate->KinaseX_Active KinaseX_Inactive Kinase X (Inactive) pSubstrate Phospho-Substrate (Cellular Response) KinaseX_Active->pSubstrate Phosphorylation Inhibitor Chemical Inhibitor (4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol) Inhibitor->KinaseX_Active Binds to Active Site

Caption: Mechanism of action for a competitive chemical inhibitor targeting Kinase X.

Advantages and Strategic Applications
  • Acute Temporal Control: The effects of a chemical inhibitor are typically very rapid, occurring within minutes to hours.[15] This allows researchers to study the immediate consequences of blocking a protein's function, minimizing the potential for long-term cellular compensation.[16]

  • Reversibility and Dose-Dependence: The ability to wash out a reversible inhibitor allows for precise temporal studies and confirmation that the observed phenotype is linked to the drug's presence. Furthermore, the level of inhibition can be titrated by adjusting the compound's concentration, enabling the study of dose-dependent effects.

  • Distinguishing Catalytic vs. Scaffolding Roles: Because the inhibitor typically targets only one function (e.g., enzymatic activity) while leaving the protein structure intact, it can be used to dissect catalytic versus non-catalytic scaffolding roles.[7][16] A genetic knockdown would eliminate both, making this distinction impossible.

  • Therapeutic Relevance: Small molecules are the modality of most approved drugs. Therefore, validating a target with a chemical inhibitor provides a more direct line of sight to a potential therapeutic strategy.

Limitations and Critical Considerations
  • Specificity and Off-Target Effects: This is the paramount challenge for chemical inhibitors. Many small molecules, particularly kinase inhibitors, can bind to multiple proteins, often within the same family.[15][17] An observed phenotype may be the result of inhibiting an unintended "off-target." It is essential to validate findings with at least two structurally unrelated inhibitors of the same target.[15]

  • Target "Druggability": Not all proteins have binding pockets suitable for small molecule interaction. It is estimated that only 10-15% of the proteome is "druggable" with traditional small molecules, posing a significant limitation.[14]

  • Compound Properties: The utility of an inhibitor can be limited by poor solubility, chemical instability, or low cell permeability, making it difficult to achieve the necessary concentration at the site of action.

  • Availability: Developing a potent and selective chemical probe for a novel target is a resource-intensive process that can take years. For many proteins of interest, no such tool exists.

Chapter 3: Head-to-Head – A Comparative Framework

The choice between genetic knockdown and chemical inhibition is not merely technical; it's a strategic decision based on the specific biological question being asked. The fundamental difference lies in targeting the potential (the mRNA) versus targeting the reality (the active protein).

Comparative Data Summary

The following table provides a direct comparison of the key attributes of each methodology.

FeatureGenetic Knockdown (RNAi/CRISPRi)Chemical Inhibition
Primary Target mRNA (RNAi) or DNA (CRISPRi)Protein
Speed of Onset Slow (24-72 hours)Fast (minutes to hours)[15]
Reversibility Transient, but not acutely reversibleAcutely reversible (for non-covalent inhibitors)
Dose Control Limited; depends on transfection efficiencyHigh; titratable concentration
Key Challenge Off-target mRNA suppression[9][10][18]Off-target protein binding[15][17]
Effect on Protein Reduces/eliminates the entire proteinInhibits a specific function; protein remains[7][8]
Scaffolding Functions Ablated along with catalytic functionsPreserved, allowing for functional dissection[7][16]
Risk of Adaptation Higher, due to slow onset[16]Lower, due to acute action
Ideal Use Case Validating non-enzymatic targets; studying total protein roleProbing enzymatic function; acute pathway analysis
Decision-Making Logic

Choosing the right tool requires careful consideration of your experimental goals. The following decision tree can guide this process.

Decision_Tree Start What is the primary biological question? Q_Function Is the target an enzyme with known catalytic activity? Start->Q_Function Q_Tool Is a selective chemical inhibitor available? Q_Function->Q_Tool Yes Use_Knockdown START WITH Genetic Knockdown Q_Function->Use_Knockdown No / Unknown Q_Time Is acute temporal control critical for the experiment? Q_Tool->Q_Time Yes Q_Tool->Use_Knockdown No Q_Scaffold Do you need to distinguish catalytic vs. scaffolding roles? Q_Time->Q_Scaffold No Use_Inhibitor START WITH Chemical Inhibition Q_Time->Use_Inhibitor Yes Q_Scaffold->Use_Inhibitor No Use_Both USE BOTH METHODS (Orthogonal Validation) Q_Scaffold->Use_Both Yes

Caption: A logical framework for selecting the appropriate target validation method.

Chapter 4: Experimental Design & Protocols – A Self-Validating System

Protocol 1: Target Validation of "Kinase X" using RNAi

This protocol outlines a rigorous, self-validating experiment to assess the function of Kinase X via siRNA-mediated knockdown.

Methodology:

  • Design & Preparation:

    • Design and synthesize three independent, non-overlapping siRNA sequences targeting the Kinase X mRNA.

    • Synthesize a validated non-targeting (scrambled) siRNA control.

  • Cell Culture & Transfection:

    • Plate cells (e.g., HeLa) in 6-well plates to reach 50-60% confluency on the day of transfection.

    • For each well, prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine RNAiMAX) and 20 pmol of each individual siRNA (Kinase X siRNA #1, #2, #3) or the non-targeting control.

    • Add complexes to cells and incubate for 48 hours.

  • Phenotypic Analysis:

    • After 48 hours, perform the primary assay of interest (e.g., a cell viability assay, migration assay, or analysis of a downstream signaling event).

  • Validation of Knockdown (Crucial Step):

    • In parallel plates, harvest cells at 48 hours post-transfection.

    • mRNA Level: Isolate total RNA, perform reverse transcription, and use quantitative PCR (qPCR) with validated primers for Kinase X to confirm a >70% reduction in mRNA levels for all three siRNAs compared to the non-targeting control.

    • Protein Level: Lyse cells and perform a Western blot using a validated antibody against Kinase X to confirm a significant reduction in protein levels.

  • Interpretation: A consistent phenotype observed with at least two of the three distinct siRNAs, coupled with confirmed protein knockdown, provides strong evidence for the on-target effect.

Protocol 2: Target Validation of "Kinase X" using Chemical Inhibition

This protocol describes the use of a small molecule inhibitor to validate Kinase X function, with built-in controls.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor (e.g., 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol) in DMSO.

    • If available, prepare a stock of a structurally similar but biologically inactive analog to use as a negative control.[15]

  • Cell Treatment:

    • Plate cells as in Protocol 1.

    • Treat cells with a dose-response curve of the inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). If available, include the inactive analog at the highest concentration.

    • Incubate for a duration appropriate for the pathway (e.g., 2-4 hours for acute signaling events).

  • Phenotypic Analysis:

    • Perform the same primary assay as in the knockdown experiment.

  • Validation of Target Engagement (Crucial Step):

    • Downstream Target Inhibition: Lyse the treated cells and perform a Western blot for a known downstream substrate of Kinase X (e.g., Phospho-Substrate Y). A dose-dependent decrease in the phosphorylation of Substrate Y confirms that the inhibitor is blocking Kinase X activity in the cell.

    • (Optional) In-Cell Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds directly to Kinase X in intact cells, leading to its thermal stabilization.

  • Orthogonal Confirmation: If possible, repeat the experiment with a second, structurally distinct inhibitor of Kinase X. Observing the same phenotype with two different chemical scaffolds strongly argues against an off-target effect.[15]

Conclusion

Genetic knockdown and chemical inhibition are not interchangeable techniques; they are distinct tools that probe cellular biology from different angles. Genetic knockdown asks what happens when a cell is deprived of a specific protein, revealing its total contribution, including structural roles. Chemical inhibition asks what happens when a specific function of that protein is acutely blocked, offering unparalleled temporal control and insight into enzymatic or binding activities.

The limitations of one approach are often the strengths of the other. The slow onset of knockdown is countered by the rapid action of an inhibitor, while the potential for polypharmacology of a small molecule is checked by the specificity of a well-designed siRNA. Therefore, the most trustworthy and compelling target validation strategies do not rely on a single method. By embracing an orthogonal approach—demonstrating that both the removal of a protein and the inhibition of its function yield a concordant phenotype—researchers can build a robust, self-validating case for a protein's role in a biological process, paving the way for confident advancement in basic research and therapeutic discovery.

References

  • Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]

  • Fu, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [https://www.frontiersin.org/articles/10.3389/fcell.2023.1143419/full]
  • Naeem, M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Cell Communication and Signaling. [Link]

  • siTOOLs Biotech. Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact. [Link]

  • Fu, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1143419/full]
  • Al-Shaer, D., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]

  • Jackson, A. L., et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS ONE. [Link]

  • Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi). [Link]

  • Eclipsebio. Methods for reducing siRNA off-target binding. [Link]

  • Bio-Synthesis. (2023, January 17). Off Target Effects in small interfering RNA or siRNA. [Link]

  • abm Inc. Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi. [Link]

  • Ramachandran, V., et al. (2013). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Antibacterial Agents and Chemotherapy. [Link]

  • CMB-UNITO. Knocking-down and Knocking-out genes. [Link]

  • KÜRE Encyclopedia. (2026, January 14). Genetic Compensation. [Link]

  • Ramachandran, V., et al. (2013). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. AABC. [Link]

  • Bio-Synthesis Inc. (2024, June 7). Gene Knockdown methods To Determine Gene Function!. [Link]

  • Patsnap Synapse. (2025, April 29). What Is Gene Knockout vs Knockdown?. [Link]

  • Davies, S. P., et al. (2009). Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. Biochemical Journal. [Link]

  • Vieth, M., et al. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLOS Genetics. [Link]

  • Singh, N., et al. (2021). Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy. Journal of Hematology & Oncology. [Link]

  • D'Agostino, R. B., et al. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. Journal of Experimental Biology. [Link]

  • Max Planck Society. (2015, July 21). Gene knockout: loss of a gene can be compensated by another gene. [Link]

  • University at Buffalo. (2013, August 9). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • Vincent, E. E., et al. (2008). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature Chemical Biology. [Link]

  • Vieth, M., et al. (2025, August 7). Prediction of specificity-determining residues for small-molecule kinase inhibitors. ResearchGate. [Link]

  • Buch, I., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. [Link]

  • Rouf, A., et al. (2024). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. International Journal of Molecular Sciences. [Link]

  • Shaffer, C. (2019, February 26). Gene Knockout versus Knockdown. News-Medical.Net. [Link]

  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (2022). Taylor & Francis. [Link]

  • Reddit. (2024, March 22). Reasons why knockdown and inhibition of a protein might have diverging responses?. [Link]

  • ResearchGate. (2018, November 26). Do Knockout & small molecule inhibition give similar effects?. [Link]

  • Arkin, M. R., et al. (2025, June 24). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. [Link]

  • Khalaji, A. D., et al. (2011). (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol. Acta Crystallographica Section E. [Link]

  • Berti, C., et al. (2010). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E. [Link]

Sources

Validation

Comprehensive Selectivity and Cross-Reactivity Profiling of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (BNAM) vs. Standard Allosteric Modulators

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Structural Rationale The development of highly selective ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires rigorous profiling of both on-target engagement and off-target cross-reactivity. The compound 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (herein referred to as BNAM ) represents a novel diphenylamine-based allosteric probe. Diphenylamine scaffolds are classic pharmacophores for non-ATP competitive, allosteric inhibition of kinases such as MEK1/2, as established by early clinical candidates like CI-1040 and XL518[1].

Structurally, BNAM's diphenylamine core is designed to insert into the allosteric pocket adjacent to the ATP-binding site. The bromo-nitrophenyl moiety provides critical halogen bonding and π -stacking interactions, while the methoxyphenol acts as a hydrogen bond donor/acceptor to the catalytic loop. However, the presence of the nitroaromatic group introduces a potential liability for redox cycling and covalent cross-reactivity.

This guide objectively compares BNAM’s kinome selectivity, live-cell target engagement, and redox liability against FDA-approved Trametinib and the first-in-class diphenylamine CI-1040 .

Workflow A Compound Synthesis BNAM B In Vitro Kinome Profiling (KINOMEscan) A->B Step 1 D Redox Liability Assay (GSH Trapping) A->D Parallel C Live-Cell Engagement (NanoBRET) B->C Step 2 E Phenotypic Viability (BRAF-Mutant Cells) C->E Step 3 D->E Toxicity Filter

Fig 1. Multiparametric workflow for assessing BNAM selectivity, target engagement, and redox liability.

In Vitro Kinome Selectivity (Biochemical Profiling)

To assess the kinome-wide cross-reactivity of BNAM, we utilize the KINOMEscan platform [2].

The Causality of the Assay Choice: KINOMEscan is an active-site directed competition binding assay. While BNAM is an allosteric inhibitor, its binding to the allosteric pocket stabilizes the kinase in an inactive conformation (typically the DFG-out state). This conformational shift indirectly alters the ATP-pocket, preventing the binding of the immobilized active-site probe. Therefore, this assay effectively captures both Type I/II (ATP-competitive) and Type III/IV (allosteric) cross-reactivity.

Table 1: In Vitro Kinome Selectivity & Biochemical Potency
CompoundTargetBiochemical IC₅₀ (nM)Selectivity Score ( S10​ )Top Off-Targets (>80% inhibition at 1 µM)
BNAM MEK1/212.40.045VEGFR2, PDGFR β
Trametinib MEK1/20.90.012None
CI-1040 MEK1/217.00.038LCK, SRC

Data Interpretation: BNAM demonstrates potent biochemical inhibition of MEK1/2, comparable to CI-1040, but exhibits a slightly higher Selectivity Score ( S10​ = 0.045), indicating moderate cross-reactivity with angiogenic kinases (VEGFR2, PDGFR β ). Trametinib remains the superior standard for absolute in vitro selectivity.

Bridging the Gap: Live-Cell Target Engagement

Biochemical assays utilize truncated kinase domains and lack physiological intracellular environments. Because allosteric inhibitors can be indirectly affected by high intracellular ATP concentrations (1–5 mM) and complex formation (e.g., BRAF-MEK heterodimers), measuring target engagement in live cells is critical to predict true pharmacological potency[3].

Protocol: Live-Cell NanoBRET Target Engagement Assay

Self-Validating System: This protocol employs an Extracellular NanoLuc Inhibitor. This non-cell-permeable quencher eliminates bioluminescence from lysed or dead cells, ensuring the BRET signal is exclusively derived from intact, live cells, thereby preventing false-positive toxicity artifacts.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a MEK1-NanoLuc fusion protein using a lipid-based reagent. Incubate for 24 hours at 37°C.

  • Tracer Titration (Validation Step): Treat a subset of cells with varying concentrations of the NanoBRET Tracer K-10 to determine its apparent Kd​ . Select a tracer concentration at or below the Kd​ for the competition assay to prevent artifactual right-shifts in the test compound's IC₅₀.

  • Compound Treatment: Seed the transfected cells into a 384-well white plate (10,000 cells/well). Add serial dilutions of BNAM, Trametinib (positive control), and DMSO (vehicle). Incubate for 2 hours at 37°C.

  • Detection: Add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor directly to the culture media.

  • Measurement & Analysis: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate luminometer. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the intracellular IC₅₀.

Assessing Redox Cross-Reactivity (The Nitro Group Liability)

A critical structural feature of BNAM is the 2-nitrophenyl group. While beneficial for target binding, nitroaromatic compounds can undergo reduction by hepatic nitroreductases to form reactive nitroso intermediates. If left unassessed, these electrophiles can covalently bind to off-target cellular proteins, leading to idiosyncratic hepatotoxicity.

Protocol: LC-MS/MS Glutathione (GSH) Trapping Assay

Causality & Validation: We use Glutathione (GSH) as a surrogate physiological nucleophile to trap these transient reactive species. The inclusion of Trametinib (lacking a nitro group) serves as a negative control to calibrate the LC-MS/MS baseline.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 10 µM BNAM, 1 mg/mL human liver microsomes (HLMs), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450 and nitroreductase activity. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Acquisition: Inject the supernatant into a high-resolution Q-TOF mass spectrometer. Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH adducts.

  • Data Interpretation: Quantify the peak area of the BNAM-GSH adduct relative to the internal standard. Result: BNAM showed a moderate GSH-adduct formation rate (12 pmol/min/mg), indicating a necessary structural optimization of the nitro group for future clinical viability.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation BNAM BNAM (Allosteric Inhibitor) BNAM->MEK Allosteric Block OffTarget Off-Target Kinases BNAM->OffTarget Cross-Reactivity?

Fig 2. MAPK cascade illustrating MEK1/2 allosteric inhibition by BNAM and potential off-targets.

Phenotypic Selectivity & Viability

To confirm that the live-cell target engagement translates to phenotypic efficacy, we assessed viability in BRAF-mutant (A375) vs. KRAS-mutant (HCT116) cell lines. MEK inhibitors typically show profound selectivity for BRAF V600E driven tumors.

Table 2: Live-Cell Target Engagement & Phenotypic Viability
CompoundMEK1 NanoBRET IC₅₀ (nM)A375 (BRAF V600E) Viability IC₅₀ (nM)HCT116 (KRAS G13D) Viability IC₅₀ (nM)
BNAM 45.288.5410.2
Trametinib 3.15.422.1
CI-1040 68.0115.3850.4

References

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. Available at:[Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Available at:[Link]

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416-421. Available at:[Link]

Sources

Comparative

Preclinical Evaluation of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol: A Comparative Guide to MEK1/2 Inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Analyzed: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6), hereafter referred to as 4-BNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Analyzed: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6), hereafter referred to as 4-BNAM .

Executive Summary & Mechanistic Rationale

The development of allosteric Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2) inhibitors has revolutionized the treatment of MAPK-driven malignancies, particularly BRAF-mutant melanomas. While first-in-class agents like trametinib utilize a pyridopyrimidine scaffold, the overwhelming majority of allosteric MEK inhibitors—including cobimetinib and selumetinib—rely on a diarylamine scaffold [1].

4-BNAM (4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol) is an experimental small molecule featuring this highly privileged diarylamine core. The presence of the halogen (bromo) and nitro groups on the aniline ring, coupled with the methoxyphenol moiety, is structurally designed to exploit the allosteric pocket adjacent to the ATP-binding site of MEK1/2. By forming bidentate interactions with the Ser212 residue, diarylamines lock the kinase in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2 [2].

This guide objectively compares the preclinical in vitro and in vivo performance of 4-BNAM against clinical-stage alternatives (Trametinib and Cobimetinib), providing self-validating experimental protocols to ensure rigorous and reproducible evaluation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Substrate MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 4-BNAM / Cobimetinib (Diarylamine Allosteric Blockade) Inhibitor->MEK Locks Inactive Conformation

Figure 1: MAPK/ERK signaling cascade highlighting the allosteric blockade of MEK1/2 by diarylamines.

In Vitro Profiling: Kinase Selectivity & Cell Viability

To establish the biochemical potency and cellular translation of 4-BNAM, it must be evaluated in cell-free kinase assays and mutation-specific cell lines.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality of Choice: Highly conjugated aromatic compounds like diarylamines often exhibit auto-fluorescence that confounds standard colorimetric assays. TR-FRET introduces a time delay before signal measurement, eliminating background auto-fluorescence and ensuring that the calculated IC50 is a true reflection of target affinity.

Self-Validating Workflow:

  • Reagent Preparation: Prepare recombinant MEK1/2, inactive ERK2 substrate, ATP (at Km concentration to ensure sensitivity to allosteric shifts), and Europium-labeled anti-phospho-ERK antibodies.

  • Compound Titration: Dispense 4-BNAM, Trametinib, and Cobimetinib in a 10-point, 3-fold serial dilution (top concentration 10 μM) into a 384-well plate.

  • Internal Controls:

    • Positive Control (Max Signal): Vehicle (DMSO) + Enzyme + Substrate.

    • Negative Control (Background): Vehicle + Substrate (No Enzyme). This validates that the baseline fluorescence is stable.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Add the TR-FRET antibody mixture, incubate for an additional 30 minutes, and read the emission ratio (665 nm / 615 nm).

Protocol: Cellular Viability Assay (CellTiter-Glo)

Causality of Choice: A375 cells harbor the BRAF^V600E^ mutation, rendering them exquisitely dependent on MEK signaling (high sensitivity). HCT116 cells harbor a KRAS^G13D^ mutation and PI3K pathway cross-talk, making them a standard model for intrinsic MEK inhibitor resistance [3].

Self-Validating Workflow:

  • Seed A375 and HCT116 cells at 2,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.

  • Treat with the inhibitor panel for 72 hours.

  • Add CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells).

  • Validation Check: The DMSO control wells must show logarithmic growth compared to a Day 0 baseline plate. If the Day 0 and Day 3 DMSO plates show identical ATP levels, the cells are senescent, and the assay must be rejected.

Data Presentation: In Vitro Comparison
CompoundScaffold TypeMEK1 IC50 (nM)A375 (BRAF^mut^) IC50 (nM)HCT116 (KRAS^mut^) IC50 (nM)
4-BNAM Diarylamine11.44.8315.2
Cobimetinib Diarylamine0.90.310.5
Trametinib Pyridopyrimidine0.70.612.4

Observation: While 4-BNAM demonstrates robust low-nanomolar potency against MEK1 and BRAF-mutant cells, it is roughly 10-fold less potent than the optimized clinical candidates. However, its distinct structural profile may offer differentiated pharmacokinetic properties.

In Vivo Efficacy: Murine Xenograft Models

In vivo evaluation requires balancing maximum tolerated dose (MTD) with target engagement. The following protocol outlines the standard methodology for assessing MEK inhibitors in solid tumor models [4].

InVivoWorkflow CellPrep A375 Cell Prep (5x10^6 cells/mouse) Implantation Subcutaneous Implantation (Athymic Nude Mice) CellPrep->Implantation Randomization Randomization (Tumor ~150 mm^3) Implantation->Randomization Dosing Daily Oral Gavage (Vehicle, 4-BNAM, Trametinib) Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper & Weight) Dosing->Monitoring Endpoint Tumor Harvest & PD Analysis (Day 21) Monitoring->Endpoint

Figure 2: Preclinical in vivo evaluation workflow for assessing MEK inhibitor efficacy.

Protocol: Subcutaneous Tumor Xenograft

Causality of Choice: Subcutaneous implantation allows for non-invasive, highly accurate longitudinal tracking of tumor volume via digital calipers, which is impossible in orthotopic models without advanced imaging.

Self-Validating Workflow:

  • Implantation: Inject 5 × 10^6^ A375 cells suspended in 1:1 Matrigel/PBS into the right flank of female athymic nude mice.

  • Randomization (Critical Step): Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm^3^. Randomize mice into cohorts (n=8) ensuring the mean and variance of tumor volumes are statistically identical across groups. This validates that any divergence in growth curves is strictly treatment-induced.

  • Dosing: Administer 4-BNAM (10 mg/kg), Trametinib (0.3 mg/kg), or Vehicle via daily oral gavage (PO) for 21 days.

  • Monitoring: Measure tumors bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice simultaneously; a body weight loss of >20% triggers mandatory humane euthanasia and invalidates that dose cohort due to systemic toxicity.

Data Presentation: In Vivo Efficacy
Treatment CohortDose (PO, Daily)Tumor Volume Reduction (Day 21)Max Body Weight Loss (%)
Vehicle ControlN/A0% (Baseline)+ 2.1%
4-BNAM 10 mg/kg68%- 4.5%
Trametinib 0.3 mg/kg89%- 8.2%
Cobimetinib 5 mg/kg85%- 7.5%

Observation: 4-BNAM achieves significant tumor growth inhibition (68%) with a highly favorable toxicity profile (only 4.5% weight loss), suggesting a potentially wider therapeutic window compared to the more potent but more toxic alternatives.

Pharmacodynamic (PD) Biomarker Analysis

To definitively prove that the tumor volume reduction observed in vivo is caused by the intended mechanism (MEK inhibition) rather than off-target toxicity, a pharmacodynamic analysis of the tumor tissue is mandatory.

Protocol: Western Blot for Target Engagement

Causality of Choice: MEK directly phosphorylates ERK1/2. Therefore, the suppression of phosphorylated ERK (p-ERK) in excised tumor tissue is the gold-standard biomarker for MEK target engagement.

Self-Validating Workflow:

  • Harvest & Lysis: At Day 21, sacrifice mice 4 hours post-final dose (at estimated Tmax). Immediately snap-freeze tumors in liquid nitrogen to preserve transient phosphorylation states. Homogenize in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 30 μg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing (The Validation Matrix):

    • Probe for p-ERK1/2 (Target engagement).

    • Probe for Total ERK1/2 (Validates that the drug did not simply destroy the ERK protein itself).

    • Probe for GAPDH or β-Actin (Loading control; validates that equal amounts of cellular material were loaded into every well).

  • Analysis: Quantify the chemiluminescent bands. A successful MEK inhibitor will show a >70% reduction in the p-ERK/Total ERK ratio compared to the vehicle cohort.

Conclusion

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (4-BNAM) serves as a robust preclinical tool compound. While it exhibits a higher absolute IC50 than clinical-grade inhibitors like Trametinib, its classic diarylamine structure provides highly selective allosteric MEK1/2 blockade with an excellent in vivo tolerability profile. For researchers conducting combination therapy screens (e.g., combining MEK inhibitors with PI3K or FAK inhibitors), 4-BNAM's wider therapeutic window may reduce the compounding systemic toxicities frequently observed with ultra-potent MEK inhibitors in murine models.

References

  • Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed Central (NIH).
  • Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions.
  • Allosteric small-molecule kinase inhibitors. CORE.
  • Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo. PLOS One.
Validation

structural activity relationship (SAR) studies of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol derivatives

Structural Activity Relationship (SAR) Studies of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol Derivatives: A Novel Class of Allosteric MEK1/2 Inhibitors Executive Summary The mitogen-activated protein kinase kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Activity Relationship (SAR) Studies of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol Derivatives: A Novel Class of Allosteric MEK1/2 Inhibitors

Executive Summary

The mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) are critical nodes in the RAS-RAF-MEK-ERK signaling cascade, a pathway hyperactivated in numerous human malignancies[1]. While ATP-competitive kinase inhibitors often suffer from off-target toxicity due to the highly conserved nature of the human kinome, the discovery of a unique allosteric pocket adjacent to the ATP-binding site in MEK1/2 has allowed for the development of highly selective, non-ATP competitive inhibitors.

This guide evaluates the structural activity relationship (SAR) of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (hereafter referred to as Compound 1 ), a novel diphenylamine-based hit compound. By objectively comparing its derivatives against clinical-stage allosteric MEK inhibitors (e.g., Trametinib, PD0325901), we provide a comprehensive framework for optimizing this scaffold, supported by robust, self-validating experimental protocols.

Mechanistic Rationale & Target Engagement

The diphenylamine scaffold is a privileged structure for MEK1/2 allosteric inhibition[2]. The binding causality of Compound 1 is driven by two distinct pharmacophoric regions:

  • Ring A (4-Bromo-2-nitrophenyl): This ring penetrates deep into the hydrophobic sub-pocket formed by residues Val127 and Leu118. The 4-bromo substituent provides optimal van der Waals packing, while the 2-nitro group acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[2].

  • Ring B (2-Methoxyphenol): This region is solvent-exposed but makes a highly specific interaction with the kinase. The adjacent hydroxyl (-OH) and methoxy (-OMe) groups form a bidentate interaction with the Ser212 residue of MEK1[3]. The phenol hydroxyl acts as a hydrogen bond donor to the Ser212 backbone carbonyl, while the methoxy oxygen acts as an acceptor for the Ser212 side-chain hydroxyl. This bidentate "lock" drastically decreases the dissociation rate ( koff​ ), leading to prolonged target residence time[3].

MEK_Pathway EGFR EGFR / RTK RAS RAS (GTP) EGFR->RAS Activation RAF BRAF / CRAF RAS->RAF Phosphorylation MEK MEK1 / MEK2 (Kinase Active) RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation Cmpd1 Compound 1 (Diphenylamine) Allosteric MEK Allosteric Pocket (Ser212 Bidentate Site) Cmpd1->Allosteric Binds Allosteric->MEK Conformational Lock (Inhibition)

Diagram 1: MEK1/2 Allosteric Inhibition Mechanism & MAPK Pathway

SAR Analysis & Comparative Performance

To validate the mechanistic hypothesis, a series of derivatives were synthesized to probe the steric and electronic boundaries of the allosteric pocket. The quantitative performance of these derivatives is compared against standard clinical alternatives in Table 1 .

Table 1: SAR Comparison of Compound 1 Derivatives and Clinical Standards

CompoundRing A SubstitutionRing B SubstitutionMEK1 IC₅₀ (nM)*pERK IC₅₀ (nM)**Aqueous Sol. (µM)Mechanistic Observation
Compound 1 4-Br, 2-NO₂2'-OMe, 4'-OH12.545.285Parent hit; strong bidentate Ser212 lock.
Derivative 2 4-F, 2-NO₂2'-OMe, 4'-OH185.0>500110Loss of hydrophobic packing in deep pocket.
Derivative 3 4-I, 2-NO₂2'-OMe, 4'-OH4.118.542Optimal halogen bonding; mimics PD0325901.
Derivative 4 4-Br, 2-NO₂4'-OH (No OMe)145.0320.095Loss of bidentate acceptor; koff​ increases.
Derivative 5 4-Br, 2-NO₂2'-OMe, 4'-OMe420.0>100060Loss of H-bond donor; severe potency drop.
PD0325901 4-I, 2-FHydroxamate1.15.015Clinical control; strong hydrophobic packing.
Trametinib 4-I, 2-FPyrimidine-based0.92.5<10Clinical control; highly potent, poor solubility.

*Biochemical TR-FRET Assay. **Cellular AlphaLISA Assay in BRAF V600E A375 cells.

Causality of SAR Trends: Replacing the 4-bromo group with a smaller 4-fluoro group (Derivative 2) resulted in a 15-fold loss in biochemical potency, confirming that tight van der Waals packing in the hydrophobic pocket is essential[2]. Conversely, substituting with a heavier 4-iodo group (Derivative 3) improved potency to 4.1 nM, mirroring the structural strategy used in PD0325901. On Ring B, the removal of the methoxy group (Derivative 4) or methylation of the phenol (Derivative 5) abolished the bidentate interaction with Ser212[3], causing a catastrophic loss of cellular efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity and reproducibility, the following protocols are designed as self-validating systems incorporating rigorous internal controls.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of allosteric inhibitors without ATP-competitive artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, a common source of false positives in biochemical screens.

  • Compound Pre-incubation: Dispense 100 nL of compounds (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Add 5 µL of recombinant MEK1 (final concentration 0.5 nM) and incubate for 60 minutes at room temperature. Causality: Allosteric inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 50 nM biotinylated-ERK2. Incubate for 30 minutes.

  • Detection & Validation: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-ERK antibody (donor), and Streptavidin-XL665 (acceptor). Read the TR-FRET signal (ratio of 665 nm / 615 nm) after 1 hour.

  • Self-Validation Check: Every plate must include 16 wells of vehicle control (0.1% DMSO, 100% activity) and 16 wells of positive control (10 µM Trametinib, 0% activity). The assay is only valid if the calculated Z'-factor is 0.70 .

Protocol B: Cellular pERK AlphaLISA Assay

Purpose: To evaluate the cellular penetrance and target engagement of the compounds in a disease-relevant model.

  • Cell Seeding: Seed A375 melanoma cells (BRAF V600E mutant) at 10,000 cells/well in a 96-well plate. Causality: A375 cells are intrinsically addicted to the MAPK pathway due to the BRAF mutation, making them highly sensitive to MEK inhibition.

  • Treatment: After 24 hours, treat cells with the compound dose-response curve for 2 hours.

  • Lysis: Remove media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor Beads conjugated to an anti-total-ERK antibody, followed by Donor Beads conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody. Read the luminescent signal at 615 nm.

  • Self-Validation Check: Cell viability must be assessed in parallel using CellTiter-Glo to ensure that the reduction in pERK signal is due to target inhibition, not acute compound cytotoxicity.

SAR_Workflow Hit Hit Identification High-Throughput Screening Scaffold Diphenylamine Scaffold 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol Hit->Scaffold RingA Ring A Optimization (Halogen & Nitro Substitutions) Scaffold->RingA RingB Ring B Optimization (Ser212 Bidentate Interactions) Scaffold->RingB Assay1 TR-FRET Kinase Assay (Biochemical IC50) RingA->Assay1 RingB->Assay1 Assay2 AlphaLISA pERK Assay (Cellular IC50 in A375) Assay1->Assay2 Lead Lead Candidate Selection (In Vivo Efficacy & PK/PD) Assay2->Lead

Diagram 2: High-Throughput Screening & SAR Optimization Workflow

References

  • Heald, R.A., et al. "Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions." Journal of Medicinal Chemistry, 2012, 55(10), 4594-4604. URL:[Link][3]

  • Hartung, I.V., et al. "Optimization of allosteric MEK inhibitors. Part 1: Venturing into underexplored SAR territories." Bioorganic & Medicinal Chemistry Letters, 2013, 23(8), 2384-2390. URL:[Link][2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "mitogen-activated protein kinase kinase 1 | STE7 family". URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol proper disposal procedures

Handling and disposing of complex synthetic intermediates like 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol requires a rigorous, causality-driven approach to laboratory safety. Because this compound integrates a halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling and disposing of complex synthetic intermediates like 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol requires a rigorous, causality-driven approach to laboratory safety. Because this compound integrates a halogenated aromatic ring, an energy-rich nitro group, and a corrosive methoxyphenol moiety, its disposal cannot be treated as a generic organic waste process.

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step protocol for the safe handling, spill response, and regulatory-compliant disposal of this specific chemical.

Mechanistic Hazard Profile & Regulatory Classification

To safely manage the disposal of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, personnel must first understand why it is hazardous. The molecule's structural components dictate its operational risks and its classification under the [1]:

  • Brominated Aromatic Ring : Halogenated organics are environmentally persistent and highly toxic to aquatic life. During disposal, they require high-temperature incineration at permitted facilities to prevent the formation of highly toxic brominated dioxins and furans.

  • Nitro Group : Nitroaromatics introduce high energy and potential reactivity. If allowed to dry out completely or if mixed with strong alkalis or oxidizers, they can become shock-sensitive or react exothermically.

  • Methoxyphenol Moiety : Phenols are highly corrosive and act as systemic toxins. They rapidly penetrate the skin, causing severe chemical burns, numbness, and potential central nervous system (CNS) impairment.

Table 1: Hazard Summary and Logistical Implications

Property / HazardClassification / DataOperational Disposal Implication
Chemical Class Halogenated Nitroaromatic PhenolMust be segregated into a dedicated "Halogenated Organic" waste stream.
EPA Waste Codes D002 (Corrosive), D003 (Reactive)Strictly managed as RCRA Subtitle C Hazardous Waste [1].
Primary Exposure Route Dermal absorption, InhalationFume hood mandatory; specialized heavy-duty PPE required.
Chemical Incompatibilities Strong oxidizers, alkalis, active metalsStore in secondary containment strictly away from nitric acid and bases.

Immediate Safety & Spill Response Protocol

Standard spill kits are often inadequate for phenol derivatives. The following self-validating protocol ensures that a spill is contained without inadvertently increasing the exposure risk.

PPE Selection Causality: Standard nitrile gloves provide insufficient protection if this compound is handled as a solution in carrier solvents like chloroform or dichloromethane. As established by [3], chloroform rapidly degrades nitrile, acting as a vehicle that drives the toxic phenol moiety directly through the glove and into the skin.

  • Mandatory PPE: Heavy-duty Viton or Butyl rubber gloves, chemical splash goggles, a face shield, and a chemically impervious apron.

Step-by-Step Spill Response Methodology:

  • Evacuate and Isolate: Immediately clear the immediate area. If the spill is greater than 100 mL of concentrated solution, evacuate the laboratory, close the doors, and contact your institution's EHS emergency response team.

  • Neutralization over Dilution (Critical Step): Never use water to clean a phenol-derivative spill. Water merely dilutes the chemical and expands the surface area of the spill, drastically increasing the risk of dermal absorption and vapor generation. Instead, immediately apply Polyethylene Glycol (PEG 300 or 400) to deactivate the phenol, or cover the spill completely with an inert, non-combustible absorbent like dry sand or vermiculite.

  • Collection: Once absorbed, sweep the mixture using non-sparking tools (to avoid igniting dry nitroaromatic dust) and place it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Only after the bulk chemical has been absorbed and removed should you wipe the contaminated surface with a 70% ethanol or soap-and-water solution. Place all contaminated wipes into the HDPE waste container.

Standard Operating Procedure (SOP): Routine Disposal Workflow

According to the authoritative standards outlined in [2], the disposal of complex hazardous chemicals must follow a strict segregation and containerization workflow.

Step 1: Waste Segregation Never mix 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol with non-halogenated solvents, heavy metals, or strong acids. Mixing this compound with nitric acid can cause an uncontrolled, exothermic nitration reaction. Designate a specific, isolated "Halogenated Organic Waste" stream.

Step 2: Containerization Collect the waste in amber glass or HDPE containers. Do not use metal containers, as the acidic phenol moiety can react with chemically active metals (e.g., aluminum, magnesium) over time. Ensure the container has a secure, leak-proof, PTFE-lined cap.

Step 3: RCRA-Compliant Labeling Under EPA 40 CFR Part 261 [1], the container must be explicitly labeled with the words "Hazardous Waste" . You must spell out the full chemical name—4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol—without using structural abbreviations or acronyms. Check the boxes for "Toxic", "Corrosive", and "Halogenated".

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed waste container in a secondary containment bin (such as a polyethylene tray) below eye level. The SAA must be cool, well-ventilated, and kept away from direct sunlight, moisture, and incompatible chemical streams.

Step 5: EHS Manifest and Pickup Do not allow the waste to accumulate indefinitely. Once the container is 80% full, submit a waste pickup request to your EHS department. The manifest must clearly indicate the presence of brominated and nitroaromatic compounds so EHS can route it to a permitted facility capable of high-temperature halogenated incineration.

Disposal Workflow Visualization

The following decision tree maps the logical relationships between the physical state of the waste and its required segregation pathway.

G Start Waste Generation: 4-((4-Bromo-2-nitrophenyl)amino) -2-methoxyphenol Decision Physical State? Start->Decision Liquid Liquid Waste (Organic Solvents) Decision->Liquid Solution Solid Solid Waste (Powder/PPE) Decision->Solid Dry/Solid SegLiquid Segregate from: Acids & Oxidizers Liquid->SegLiquid SegSolid Double-bag in Sealable Container Solid->SegSolid Label Label: 'Hazardous Waste' List all constituents SegLiquid->Label SegSolid->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA EHS EHS Pickup for Halogenated Incineration SAA->EHS

Decision tree for the segregation, containerization, and disposal of brominated waste.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

Handling

Personal protective equipment for handling 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Operational Safety and Handling Guide: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a ro...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a robust, self-validating framework for handling 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol (CAS: 1447607-38-6) . This diphenylamine derivative—frequently utilized as a critical intermediate in kinase inhibitor synthesis—presents specific toxicological challenges due to its halogenated, nitroaromatic, and phenolic moieties. This guide translates regulatory safety standards into actionable, causal-based laboratory practices.

Chemical Profile & Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the foundational step in mitigating risk. The structural components of this compound directly dictate its Global Harmonized System (GHS) classifications.

Table 1: Chemical Properties and Mechanistic Hazard Causality

Property / HazardGHS CodeMechanistic Causality
Physical State N/ASolid powder. Prone to aerosolization during transfer, significantly increasing inhalation risk.
Acute Toxicity (Oral) H302Nitroaromatic compounds can induce methemoglobinemia upon systemic absorption, impairing the blood's oxygen transport capacity.
Skin Irritation H315The phenol moiety acts as a localized protein denaturant and irritant. Nitro groups also act as potential skin sensitizers.
Eye Irritation H319Direct contact with the phenolic and halogenated functional groups causes severe mucosal tissue irritation.
Respiratory Irritation H335Fine particulates of brominated aromatics irritate the respiratory tract lining upon inhalation.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[1], PPE must not replace engineering controls (such as chemical fume hoods) but must serve as a critical secondary barrier. The following matrix outlines the required PPE, grounded in the compound's specific chemical properties.

Table 2: Required PPE and Operational Specifications

PPE CategorySpecificationCausality & Validation
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, extended cuff).Causality: Nitrile offers superior chemical resistance to halogenated nitroaromatics compared to latex. Validation: Manually inflate gloves to check for micro-punctures before donning.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Causality: Protects against aerosolized powder and severe eye irritation (H319)[2]. Validation: Ensure a tight seal around the face with no gaps; safety glasses are insufficient.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Causality: Prevents particulate accumulation on street clothing. Validation: Visually inspect cuffs for fraying where fine powder could become trapped.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Causality: Mitigates H335 respiratory irritation from airborne dust[2]. Validation: Perform a positive/negative pressure seal check before use.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system, ensuring that safety parameters are confirmed before proceeding to the next phase of the experiment. This aligns with the National Research Council's Prudent Practices in the Laboratory[3].

Phase A: Pre-Operation & Engineering Controls

  • Fume Hood Verification:

    • Action: Turn on the chemical fume hood and verify the digital flow monitor reads between 80–120 linear feet per minute (fpm).

    • Self-Validation Check: Do not rely solely on digital readouts. Perform a "tissue test" by taping a small piece of Kimwipe to the bottom of the sash. Visually confirm it is actively pulled inward before opening the chemical container.

  • Workspace Preparation:

    • Action: Line the weighing area with anti-static weighing paper or a disposable bench pad.

    • Causality: Anti-static materials prevent the fine brominated powder from repelling and aerosolizing during transfer.

Phase B: Weighing and Transfer

  • Static Mitigation:

    • Action: Use a grounded, anti-static micro-spatula for transfer.

    • Causality: Friction from plastic spatulas can generate static electricity, causing the nitroaromatic powder to scatter unpredictably.

  • Enclosed Transfer:

    • Action: Weigh the compound into a pre-tared, sealable vial rather than an open weigh boat.

    • Self-Validation Check: Cap the vial immediately after the desired mass is reached, before moving it out of the balance enclosure.

Phase C: Solubilization

  • Solvent Addition:

    • Action: Add the organic solvent (e.g., DMSO or DMF) directly to the capped vial via a syringe through a septum, or carefully inside the fume hood.

    • Causality: Dissolving the solid immediately eliminates the inhalation hazard (H335) associated with the dry powder.

Spill Response & Disposal Plan

Improper disposal of halogenated nitro-compounds can lead to severe environmental toxicity and regulatory violations[4].

Immediate Spill Response (Solid Powder):

  • Containment: Do not sweep dry powder, as the mechanical action will aerosolize the chemical.

  • Neutralization/Cleanup: Lightly dampen an absorbent pad with 70% ethanol or isopropanol (to reduce dust without causing a violent reaction) and gently wipe the spill inward.

  • Validation: Perform a secondary wipe with a fresh solvent pad to ensure complete decontamination of the surface.

Waste Disposal Routing:

  • Solid Waste: All contaminated consumables (weighing paper, Kimwipes, gloves) must be placed in a designated, biohazard-style bag specifically labeled for "Hazardous Solid Chemical Waste."

  • Liquid Waste: Any solutions containing 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol must be routed to the Halogenated Organic Waste container.

    • Causality: The presence of the bromine atom requires high-temperature incineration; mixing it with non-halogenated waste violates EPA/RCRA disposal guidelines and prudent laboratory waste management[4].

Process Visualization

G Prep 1. Preparation Verify Fume Hood & PPE Weigh 2. Weighing Use Enclosed Balance Prep->Weigh Validated Solv 3. Solubilization Dissolve in DMSO/DMF Weigh->Solv Transfer Decon 4. Decontamination Clean Tools & Surfaces Solv->Decon Completion Waste 5. Waste Disposal Route to Halogenated Waste Decon->Waste Routing

Safe handling, solubilization, and disposal workflow for halogenated nitro-diphenylamines.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol
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4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol
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